Methyl 3-mercaptopicolinate
Description
Contextualization of Picolinic Acid Derivatives in Contemporary Chemical Research
Picolinic acid and its derivatives are a class of compounds that have garnered significant interest in modern chemical research. The inherent structural and electronic features of the picolinic acid scaffold make it a versatile building block in various chemical applications. aksci.com These compounds are widely recognized for their role as pendant arms in the design of ligands for metal ion complexation. aksci.com The ability of the pyridine (B92270) nitrogen and the carboxylate group to form stable chelate rings with a wide range of metal ions is a key aspect of their utility. This has led to their application in fields such as the development of contrast agents for magnetic resonance imaging (MRI) and in the formulation of radiopharmaceuticals. aksci.com Furthermore, the modification of the picolinic acid backbone allows for the fine-tuning of the electronic and steric properties of these ligands, enabling the synthesis of complexes with specific catalytic or biological activities. Research has also explored the synthesis of novel picolinic acid derivatives with potential applications in medicinal chemistry, including as anticancer agents. evitachem.com
The Unique Role of Mercapto-Functionalized Pyridine Esters in Chemical Synthesis and Mechanistic Studies
Mercapto-functionalized pyridine esters, such as Methyl 3-mercaptopicolinate, represent a subclass of picolinic acid derivatives with distinct chemical reactivity. The presence of a mercapto (-SH) group, a carboxylate ester (-COOCH₃) group, and a pyridine ring provides multiple reactive sites for chemical transformations. The mercapto group is a versatile functional handle that can undergo a variety of reactions, including S-alkylation, S-arylation, oxidation to disulfides or sulfonic acids, and coordination to soft metal centers.
In the context of chemical synthesis, the ester functionality often serves as a protecting group for the carboxylic acid, allowing for selective reactions at other positions of the molecule. The ester can be readily hydrolyzed under basic or acidic conditions to reveal the parent carboxylic acid, 3-mercaptopicolinic acid, which is a known biologically active compound. The presence of the pyridine ring influences the reactivity of the attached functional groups through its electron-withdrawing nature. Mercapto-functionalized heterocycles are also key substrates in reactions with acetylenic esters to form novel fused heterocyclic systems.
Historical Overview of this compound and Related Compounds in Academic Literature
The academic literature on mercaptopyridine carboxylic acids has historically been dominated by studies on 3-mercaptopicolinic acid (3-MPA) due to its potent biological activity as a hypoglycemic agent. Research dating back to the 1970s identified 3-MPA as a powerful inhibitor of the enzyme phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key enzyme in gluconeogenesis. These early studies provided the impetus for the synthesis and evaluation of a range of analogues to establish structure-activity relationships.
While this compound is a known chemical entity and is commercially available, it has not been the primary subject of extensive academic investigation itself. Instead, it is more frequently recognized as a direct synthetic precursor or an intermediate for 3-mercaptopicolinic acid and other derivatives. Its synthesis is implicitly linked to the preparation of its parent acid, although specific, detailed studies focusing on the synthesis, characterization, and reactivity of the methyl ester are not prominent in the historical literature.
Rationale for Comprehensive Investigation of this compound
A comprehensive investigation of this compound is warranted for several reasons. Firstly, as the methyl ester of a biologically active carboxylic acid, it could function as a prodrug. The increased lipophilicity of the ester compared to the carboxylic acid may lead to enhanced cell membrane permeability and altered pharmacokinetic properties, potentially offering therapeutic advantages.
Secondly, the unique combination of functional groups makes this compound an interesting building block for further chemical synthesis. The ester group allows for its use in reactions where the free carboxylic acid might interfere, such as in certain coupling reactions or in the construction of more complex molecular architectures. A detailed study of its reactivity could therefore expand its utility in synthetic organic chemistry.
Finally, a thorough characterization of its coordination chemistry could reveal novel complexes with interesting magnetic, electronic, or catalytic properties. Comparing the coordination behavior of the methyl ester with that of the parent carboxylic acid would provide fundamental insights into the role of the carboxylate versus the ester group in metal binding.
Scope and Objectives of Current Research Trajectories for this compound
Given the limited specific research on this compound, current research trajectories are largely exploratory and aim to establish a fundamental understanding of the compound. The primary objectives of such research would be:
Development of optimized and scalable synthetic routes to high-purity this compound.
Comprehensive spectroscopic and structural characterization of the compound using techniques such as NMR, IR, mass spectrometry, and single-crystal X-ray diffraction.
Systematic investigation of the reactivity of the mercapto and ester functionalities, both independently and in concert, through a variety of chemical transformations.
Exploration of its potential as a synthon in the preparation of novel heterocyclic compounds and coordination complexes.
Preliminary in vitro evaluation of its biological activity, including its efficacy as a potential prodrug of 3-mercaptopicolinic acid and its own intrinsic cytotoxic or enzymatic inhibitory effects.
These research efforts would lay the groundwork for any future applications of this compound in medicinal chemistry, materials science, or catalysis.
Data Tables
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇NO₂S |
| Molecular Weight | 169.20 g/mol |
| CAS Number | 39561-86-9 |
| Appearance | Not specified in available sources |
| Solubility | Not specified in available sources |
| Melting Point | Not specified in available sources |
| Boiling Point | Not specified in available sources |
Data sourced from publicly available chemical databases.
Proposed Research Study: Synthesis and Characterization
| Component | Description |
| Objective | To synthesize this compound from commercially available starting materials and to fully characterize its structure and properties. |
| Methodology | Synthesis: Esterification of 3-mercaptopicolinic acid using methanol (B129727) under acidic catalysis, or an alternative multi-step synthesis from a suitable pyridine precursor. Purification by column chromatography or recrystallization. |
| Characterization: ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry to confirm the structure and purity. Single-crystal X-ray diffraction if suitable crystals can be obtained. | |
| Expected Outcomes | An optimized, reproducible synthetic protocol for this compound. A comprehensive set of spectroscopic data for unambiguous identification. A crystal structure to provide precise bond lengths and angles. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7NO2S |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
methyl 3-sulfanylpyridine-2-carboxylate |
InChI |
InChI=1S/C7H7NO2S/c1-10-7(9)6-5(11)3-2-4-8-6/h2-4,11H,1H3 |
InChI Key |
GYXRVHMNRSPGHY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)S |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 3 Mercaptopicolinate
Direct Synthetic Routes to Methyl 3-mercaptopicolinate: Process Optimization and Yield Enhancement
Direct synthetic routes, which aim to construct the target molecule in a minimal number of steps, are highly desirable for their efficiency and atom economy. This section explores potential one-pot syntheses and multicomponent reactions for the preparation of this compound.
One-Pot Syntheses of this compound
A one-pot synthesis involves the sequential addition of reagents to a single reaction vessel, avoiding the isolation and purification of intermediates. While a specific one-pot synthesis for this compound is not extensively documented in the literature, a plausible approach could involve a domino reaction sequence. One such hypothetical pathway could start from simple acyclic precursors, leading to the formation of the pyridine (B92270) ring with the desired functionalities in a single operational step. For instance, a cascade reaction involving a Michael addition, cyclization, and subsequent aromatization could be envisioned. ymerdigital.com
Table 1: Hypothetical One-Pot Synthesis Parameters for this compound
| Parameter | Condition | Rationale |
| Starting Materials | An appropriate β-keto ester, an aldehyde, a sulfur source (e.g., sodium hydrosulfide), and an ammonia (B1221849) source. | These components contain the necessary fragments to construct the substituted pyridine ring. |
| Catalyst | A base catalyst (e.g., piperidine, triethylamine) or an acid catalyst (e.g., p-toluenesulfonic acid). | To facilitate the initial condensation and subsequent cyclization reactions. |
| Solvent | A high-boiling point solvent such as ethanol, DMF, or a green solvent like water. ijarsct.co.inresearchgate.net | To accommodate the reaction temperature and solubilize the reactants. |
| Temperature | Elevated temperatures, potentially with microwave assistance. nih.gov | To drive the reaction to completion and promote aromatization. |
| Post-Reaction Workup | Extraction and column chromatography. | To isolate and purify the final product. |
Further research and experimental validation are necessary to optimize such a one-pot procedure for efficient synthesis of this compound.
Multicomponent Reactions Towards this compound
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. The Hantzsch pyridine synthesis and the Bohlmann-Rahtz pyridine synthesis are classic examples of MCRs that could be adapted for the synthesis of polysubstituted pyridines. wikipedia.orgwikipedia.orgjk-sci.comresearchgate.netscribd.comthieme-connect.com
A modified Hantzsch synthesis could potentially be employed to generate a dihydropyridine (B1217469) intermediate, which upon oxidation would yield the desired aromatic picolinate (B1231196). organic-chemistry.orgchemtube3d.com This would require the careful selection of a β-keto ester, an aldehyde, and a sulfur-containing ammonia equivalent.
Table 2: Potential Starting Materials for a Modified Hantzsch Synthesis of a Precursor to this compound
| Component | Example | Role in the Final Product |
| β-Keto Ester | Ethyl acetoacetate (B1235776) or a similar derivative. | Forms part of the pyridine ring and provides one of the ester groups. |
| Aldehyde | Formaldehyde or a synthetic equivalent. | Provides the C4 carbon of the pyridine ring. |
| Sulfur-containing β-enamino ester | A pre-formed or in-situ generated enamine with a protected thiol group. | Provides the nitrogen atom, the C2, C3, and the mercapto functionality. |
Similarly, the Bohlmann–Rahtz synthesis, which involves the reaction of an enamine with an ethynylketone, could be a viable route if appropriate precursors bearing the required functionalities are designed. wikipedia.orgjk-sci.comresearchgate.netscribd.comthieme-connect.com The development of such a multicomponent reaction would offer a highly convergent and atom-economical approach to this compound.
Multi-Step Synthetic Strategies for this compound and its Precursors
Multi-step syntheses, while often longer, provide greater control over the introduction of functional groups and allow for the purification of intermediates. A logical and well-established strategy for synthesizing this compound would involve the functionalization of a pre-existing picolinate scaffold.
Regioselective Functionalization Approaches for this compound Synthesis
A key challenge in the synthesis of substituted pyridines is achieving the desired regioselectivity. For the synthesis of this compound, the introduction of the mercapto group at the C3 position is crucial. A common approach involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the 3-position of the pyridine ring. sci-hub.seacsgcipr.orgchemrxiv.orgresearchgate.netnih.gov
A plausible synthetic route would commence with a commercially available or readily synthesized 3-halopicolinic acid, such as 3-bromopicolinic acid. chemicalbook.com
Scheme 1: Proposed Multi-Step Synthesis of this compound
Esterification: 3-Bromopicolinic acid can be esterified to Methyl 3-bromopicolinate using standard methods, such as reaction with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid). chemicalbook.com
Nucleophilic Aromatic Substitution: The resulting Methyl 3-bromopicolinate can then undergo a nucleophilic aromatic substitution reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or sodium thiomethoxide (NaSMe) followed by demethylation, to introduce the mercapto group at the 3-position. sci-hub.sechemrxiv.org The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen and the reaction conditions. sci-hub.se
Table 3: Comparison of Halogens as Leaving Groups in SNAr Reactions of Pyridines
| Halogen | Reactivity | Reference |
| Fluorine | Generally the most reactive towards nucleophilic attack. | sci-hub.se |
| Chlorine | Moderately reactive. | sci-hub.se |
| Bromine | Less reactive than chlorine and fluorine. | sci-hub.se |
| Iodine | The least reactive in typical SNAr reactions. | sci-hub.se |
Precursor Design and Derivatization for Convergent Synthesis of this compound
The design of suitable precursors is paramount for an efficient convergent synthesis. An alternative to the halogenated picolinate route involves starting with 3-aminopicolinic acid. The amino group can be converted to a diazonium salt, which can then be displaced by a sulfur nucleophile in a Sandmeyer-type reaction.
Alternative Precursor Route:
Diazotization: 3-Aminopicolinic acid is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) to form the corresponding diazonium salt.
Thiocyanation/Thiolation: The diazonium salt is then reacted with a sulfur-containing reagent, such as potassium ethyl xanthate, followed by hydrolysis to yield 3-mercaptopicolinic acid.
Esterification: The final step is the esterification of 3-mercaptopicolinic acid with methanol to afford the target compound, this compound.
This approach offers an alternative pathway, particularly if the corresponding 3-aminopicolinic acid is more readily available or cost-effective than the 3-halo derivative.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is crucial for developing sustainable synthetic processes. In the context of this compound synthesis, several aspects can be optimized to minimize environmental impact. ijarsct.co.innih.gov
Atom Economy: One-pot and multicomponent reactions are inherently more atom-economical as they reduce the number of synthetic steps and the generation of waste from intermediate purifications. ymerdigital.comnih.gov
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids can significantly improve the environmental profile of the synthesis. ijarsct.co.inresearchgate.netacs.org Microwave-assisted synthesis in aqueous media has been shown to be an effective green method for the synthesis of pyridine derivatives. nih.gov
Catalysis: The use of catalytic reagents over stoichiometric ones is a core principle of green chemistry. For instance, developing a catalytic method for the direct C-H thiolation of the picolinate ring would be a significant advancement, avoiding the need for pre-functionalized starting materials. rsc.org While direct C-H functionalization of pyridines can be challenging, research in this area is ongoing. nih.govresearchgate.netbeilstein-journals.org
Energy Efficiency: Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov
By incorporating these principles into the design of synthetic routes for this compound, chemists can develop more environmentally benign and efficient processes.
Solvent-Free Methodologies for this compound Production
In line with the principles of green chemistry, significant efforts are directed toward minimizing or eliminating the use of volatile organic solvents in chemical synthesis. acs.org For the production of this compound, several solvent-free approaches can be conceptualized based on established methodologies for related heterocyclic compounds.
Mechanochemistry: This technique uses mechanical energy, such as grinding or ball-milling, to induce chemical reactions in the solid state, often without any solvent. nih.govmdpi.com The esterification of 3-mercaptopicolinic acid with a suitable methylating agent could potentially be achieved through mechanochemical methods. For example, grinding the solid acid with a solid methylating agent in the presence of a solid catalyst could drive the reaction to completion. This approach offers benefits such as reduced waste, lower energy consumption, and sometimes unique reactivity compared to solution-based methods. researchgate.netmdpi.com Resonant Acoustic Mixing (RAM) is an emerging scalable technique that can perform mechanochemical reactions with significantly reduced solvent use. youtube.com
Microwave-Assisted Synthesis: Solvent-free microwave irradiation is another green chemistry protocol that can accelerate reactions, increase yields, and simplify operational procedures. mdpi.com The synthesis of pyridine derivatives has been successfully demonstrated under solvent-free conditions using microwave heating. This approach could be applied to either the C-S bond formation step to create the 3-mercapto group or the final esterification step.
Thermal Neat Reactions: Some reactions can be performed by simply heating the neat reactants together without any solvent. For instance, a sequential solventless aldol (B89426) condensation and Michael addition has been used to efficiently synthesize pyridine precursors. rsc.org A similar solvent-free thermal approach could be investigated for the esterification of 3-mercaptopicolinic acid, potentially by heating it with an excess of methanol under pressure in the presence of a solid acid catalyst.
Atom Economy and E-Factor Considerations in this compound Synthesis
Evaluating the sustainability of a synthetic route requires assessing its efficiency in terms of resource utilization and waste generation. Atom economy (AE) and the Environmental Factor (E-Factor) are two key metrics used for this purpose. acs.orgchembam.com
Atom Economy (AE): This metric calculates the theoretical efficiency of a reaction by determining the proportion of reactant atoms incorporated into the desired product. primescholars.com Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions generate byproducts, thus lowering their AE. rsc.org
Consider a plausible two-step synthesis for this compound starting from 3-bromopicolinonitrile.
Step 1: Thiolation. Reaction of 3-bromopicolinonitrile with sodium hydrosulfide (NaSH) to form 3-mercapto-2-cyanopyridine. This is a substitution reaction where NaBr is a byproduct.
Step 2: Hydrolysis and Esterification. Subsequent acid-catalyzed hydrolysis of both the nitrile and the formation of the methyl ester in a one-pot reaction with methanol and water.
E-Factor: The E-Factor provides a more practical measure of waste by calculating the mass ratio of waste generated to the mass of the desired product. sheldon.nl It accounts for all waste streams, including solvent losses, reaction byproducts, leftover reactants, and materials used in workup and purification. libretexts.org The ideal E-factor is 0.
The table below illustrates a hypothetical comparison of green metrics for two potential synthetic pathways to this compound.
| Metric | Pathway A (Substitution from Halopyridine) | Pathway B (Catalytic C-H Thiolation) | Ideal Value |
| Atom Economy | Moderate (~70-80%) | High (>90%) | 100% |
| E-Factor | High (e.g., 10-50) | Low (e.g., <10) | 0 |
| Key Waste Streams | Metal salts, solvents, excess reagents | Catalyst, solvents (if not recycled) | None |
Note: The values in this table are estimates for illustrative purposes.
Pathway A, relying on a substitution reaction, generates stoichiometric salt waste, leading to a lower atom economy and a higher E-Factor. Pathway B, a hypothetical direct C-H functionalization, would be significantly more atom-economical and produce less waste, aligning better with green chemistry principles.
Catalytic Approaches for Sustainable this compound Synthesis
Catalysis is a cornerstone of sustainable chemistry, enabling reactions to proceed with higher efficiency, under milder conditions, and with reduced waste generation compared to stoichiometric processes. rsc.org
Catalysis in C-S Bond Formation: The introduction of the sulfur functional group onto the pyridine ring is a critical step. While traditional methods might use stoichiometric reagents, modern approaches focus on catalysis. Recent progress has been made in the functionalization of pyridine rings through C-S bond formation under transition-metal-free conditions, which avoids the cost and toxicity associated with heavy metals. researchgate.net For example, the reaction of pyridine N-oxides with thiols can be promoted to achieve regioselective C-H thiolation. researchgate.net Copper-catalyzed coupling of aryl iodides with sulfur sources like thiobenzoic acid also represents an efficient method. nuph.edu.ua
Catalysis in Esterification: The esterification of 3-mercaptopicolinic acid with methanol can be catalyzed in several ways to improve sustainability.
Heterogeneous Acid Catalysts: Using solid acid catalysts such as sulfonic acid-functionalized resins (e.g., Amberlyst-15), zeolites, or silica-supported acids offers significant advantages. mdpi.comorganic-chemistry.org These catalysts can be easily separated from the reaction mixture by filtration and can often be recycled and reused, minimizing waste and simplifying product purification.
Enzymatic Catalysis: Lipases can be used to catalyze esterification reactions under very mild conditions. This approach is highly selective and environmentally benign, but the cost and stability of the enzyme can be limiting factors.
Coupling Agents: While reagents like DCC are effective, they are stoichiometric and generate urea (B33335) byproducts that must be removed. nih.govnih.gov The development of catalytic coupling agents is an ongoing area of research aimed at improving the sustainability of such transformations.
The use of catalysis, particularly heterogeneous and biocatalytic systems, is crucial for developing environmentally friendly synthetic routes to this compound.
Scale-Up Considerations and Industrial Synthesis Prospects for this compound
Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces a new set of challenges related to safety, cost, efficiency, and equipment. pharmtech.com The industrial synthesis of heterocyclic compounds requires careful process optimization. rsc.org
Process Technology: For a multi-step synthesis, process intensification techniques would be highly desirable. A technology like reactive distillation , which combines chemical reaction and product separation in a single unit, could be highly effective for the esterification step. This method has been successfully applied to the synthesis of the related compound, methyl 3-mercaptopropionate. google.com By continuously removing water, a byproduct of esterification, the reaction equilibrium is shifted towards the product, leading to higher conversion and purity while simplifying the downstream purification process. google.com
Key Scale-Up Challenges:
Heat Management: Exothermic reactions, such as certain C-S bond formation steps or esterifications, require efficient heat removal on a large scale to prevent thermal runaways and control side-product formation.
Mass Transfer: In heterogeneous catalytic systems, ensuring efficient mixing and contact between the reactants and the solid catalyst surface is critical for achieving acceptable reaction rates.
Catalyst Handling and Lifecycle: For processes using solid catalysts, their loading, separation, regeneration, and disposal become major operational considerations. The mechanical and thermal stability of the catalyst over many cycles is crucial for process economics.
Raw Material Sourcing and Cost: The availability and cost of starting materials, such as a suitable functionalized pyridine precursor, are paramount for the economic viability of an industrial process.
The industrial prospect for this compound would depend on a robust, safe, and cost-effective synthetic route. A process that utilizes a continuous-flow setup, incorporates heterogeneous catalysis for easy separation, and employs process intensification technologies like reactive distillation would be the most promising for large-scale production.
Chemical Reactivity and Derivatization of Methyl 3 Mercaptopicolinate
Reactivity of the Mercapto Group in Methyl 3-mercaptopicolinate
The mercapto group is the dominant site for many chemical reactions due to the high nucleophilicity of the sulfur atom. It can readily undergo oxidation, alkylation, acylation, and nucleophilic addition reactions.
The thiol group of this compound is susceptible to oxidation. Mild oxidizing agents typically convert thiols into disulfides, while stronger oxidation leads to the formation of sulfonic acids.
Disulfide Formation : In the presence of mild oxidants like iodine (I₂) or air (O₂), two molecules of this compound can couple to form the corresponding disulfide, dimethyl 3,3'-disulfanediylbis(pyridine-2-carboxylate). This reaction involves the formation of a sulfur-sulfur bond.
Sulfonic Acid Derivatives : Stronger oxidizing agents, such as hydrogen peroxide, potassium permanganate (B83412), or nitric acid, can oxidize the thiol group completely to a sulfonic acid (-SO₃H). The resulting product, methyl 3-(sulfo)picolinate, is a much stronger acid. This sulfonic acid can be further converted into more reactive derivatives, such as sulfonyl chlorides. For instance, treatment with a chlorinating agent can yield methyl 3-(chlorosulfonyl)picolinate, a versatile intermediate for synthesizing sulfonamides and sulfonate esters . A related synthesis of 3-methylquinoline-8-sulfonyl chloride via chlorosulfonation highlights a common pathway for preparing such derivatives on heterocyclic rings google.com.
Table 1: Representative Oxidation Reactions of Thiols
| Reaction Type | Starting Material | Typical Reagents | Product |
|---|---|---|---|
| Disulfide Formation | R-SH | I₂, O₂, H₂O₂ (mild) | R-S-S-R |
| Sulfonic Acid Formation | R-SH | KMnO₄, HNO₃, H₂O₂ (strong) | R-SO₃H |
| Sulfonyl Chloride Formation | R-SO₃H or R-SH | SOCl₂, PCl₅ | R-SO₂Cl |
The sulfur atom of the mercapto group is a soft and potent nucleophile, readily reacting with electrophiles in alkylation and acylation reactions.
Alkylation : The thiol can be deprotonated by a base to form a thiolate anion, which then acts as an excellent nucleophile in S_N2 reactions with alkyl halides or other alkylating agents to form thioethers. The thiol group is generally more nucleophilic than a corresponding alcohol, allowing for selective alkylation at the sulfur atom even in the presence of other potentially reactive groups stackexchange.com.
Acylation : Acylation of the thiol group with acyl chlorides or acid anhydrides yields thioesters. Thioesters are important intermediates in organic synthesis and are known for their role in biochemical processes, such as in derivatives of coenzyme A wikipedia.org. These reactions are often catalyzed by a base to deprotonate the thiol, increasing its nucleophilicity. General methods for the acylation of thiols are well-established in organic synthesis organic-chemistry.org.
Table 2: General Conditions for Thiol Alkylation and Acylation
| Reaction | Electrophile | Typical Conditions | Product Type |
|---|---|---|---|
| S-Alkylation | Alkyl Halide (R'-X) | Base (e.g., NaH, K₂CO₃), Polar Aprotic Solvent | Thioether (R-S-R') |
| S-Acylation | Acyl Chloride (R'-COCl) | Base (e.g., Pyridine (B92270), Et₃N), Inert Solvent | Thioester (R-S-CO-R') |
The mercapto group of this compound can act as a nucleophile and add across carbon-carbon multiple bonds that are activated by electron-withdrawing groups.
Michael Addition : In a classic Michael or conjugate addition reaction, the thiol adds to α,β-unsaturated carbonyl compounds (enones, acrylates), nitriles, or sulfones. This reaction is typically catalyzed by a base, which generates the thiolate anion, the active nucleophile. The addition of thiols to activated alkynes is also a well-known transformation that proceeds with high efficiency nih.gov. This reaction is a powerful tool for carbon-sulfur bond formation researchgate.net. The attack of the nucleophilic thiol on the electron-deficient alkene is a key step in many synthetic pathways nih.govlibretexts.org.
Table 3: Michael Addition of Thiols to Activated Alkenes
| Activated Alkenes (Michael Acceptors) | General Structure | Catalyst | Product |
|---|---|---|---|
| α,β-Unsaturated Ketone | R₂C=CR-COR | Base (e.g., Et₃N, NaOH) | β-Thio-ketone |
| Acrylate Ester | CH₂=CH-COOR | Base (e.g., Et₃N, NaOH) | β-Thio-ester |
| Acrylonitrile | CH₂=CH-CN | Base (e.g., Et₃N, NaOH) | β-Thio-nitrile |
Transformations of the Ester Functionality in this compound
The methyl ester group provides a second site for reactivity, primarily involving nucleophilic acyl substitution at the carbonyl carbon.
The ester group can be converted to a carboxylic acid through hydrolysis, which can be performed under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis : Heating this compound in aqueous acid (e.g., HCl, H₂SO₄) will hydrolyze the ester to the corresponding carboxylic acid, 3-mercaptopicolinic acid, and methanol (B129727). The reaction is reversible and typically requires an excess of water to be driven to completion google.com.
Saponification : Base-mediated hydrolysis, known as saponification, is an irreversible process that is more commonly used for ester cleavage. Treatment of this compound with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, yields the carboxylate salt of 3-mercaptopicolinic acid researchgate.netrsc.org. Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid product reddit.comyoutube.com.
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. For this compound, this would involve exchanging the methyl group for a different alkyl group.
Acid-Catalyzed Transesterification : This reaction is typically performed by heating the methyl ester in a large excess of another alcohol (e.g., ethanol) with a catalytic amount of a strong acid like sulfuric acid or HCl masterorganicchemistry.com. The use of the alcohol as the solvent drives the equilibrium toward the desired product.
Base-Catalyzed Transesterification : Alternatively, a catalytic amount of a strong base, such as the alkoxide corresponding to the new alcohol (e.g., sodium ethoxide for conversion to an ethyl ester), can be used masterorganicchemistry.comyoutube.com. This method is often faster and proceeds under milder conditions than acid-catalyzed transesterification researchgate.netresearchgate.netmdpi.com.
Table 4: General Conditions for Transesterification of a Methyl Ester (R-COOCH₃)
| Catalyst Type | Reagents | Typical Conditions | Product |
|---|---|---|---|
| Acid-Catalyzed | R'-OH (in excess), H₂SO₄ (cat.) | Heat/Reflux | R-COOR' + CH₃OH |
| Base-Catalyzed | R'-OH, NaOR' (cat.) | Room Temperature or Heat | R-COOR' + CH₃OH |
Amidation Reactions and Amine Derivative Synthesis from this compound
The ester functionality in this compound serves as a key site for derivatization through amidation reactions. This process involves the reaction of the methyl ester with a primary or secondary amine, leading to the formation of the corresponding N-substituted 3-mercaptopicolinamide. These reactions are typically facilitated by heat or the use of catalysts to overcome the relatively lower reactivity of esters compared to other acylating agents.
The synthesis of various amide derivatives from picolinate (B1231196) esters has been explored, providing insights into the expected reactivity of this compound. Common methodologies involve the direct reaction of the ester with an amine, often in the presence of a catalyst such as borane-pyridine complexes or under solvent-free conditions with Lewis acids like iron(III) chloride. researchgate.netmdpi.com While direct amidation of esters can be challenging, various catalytic systems have been developed to promote this transformation efficiently. mdpi.com
For instance, the direct amidation of methyl esters with primary and secondary amines can be achieved using reagents like methyltrimethoxysilane (MTM), which offers a safe and effective alternative to other methods. nih.gov The reaction proceeds through the formation of a silyl ester intermediate, which is then attacked by the amine. Another approach involves the use of alkali metal amidoboranes, which allows for the rapid and chemoselective amidation of esters at room temperature. libretexts.org
Based on analogous reactions with other methyl picolinates and related esters, a variety of primary and secondary amines can be expected to react with this compound to yield the corresponding amides. The reaction conditions would likely need to be optimized for each specific amine to achieve good yields.
Table 1: Representative Amidation Reactions of Picolinate Esters with Amines (Analogous Reactions)
| Amine | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzylamine | Borane-pyridine | Toluene | Reflux | Good | researchgate.net |
| Aniline | Nb2O5 | Solvent-free | 150 | High | quora.com |
| Various primary and secondary amines | Methyltrimethoxysilane (MTM) | - | - | High | nih.gov |
| Various primary and secondary amines | Sodium amidoboranes | THF | Room Temp | High | libretexts.org |
| Aryl amines | FeCl3 | Solvent-free | 80 | High | mdpi.com |
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring of this compound
The pyridine ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions. The position of these substitutions is directed by the electronic effects of the existing substituents: the electron-withdrawing methyl ester group and the potentially electron-donating mercapto group (as a thiolate).
Electrophilic Aromatic Substitution:
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For example, the nitration of methyl benzoate, an analogous system, results primarily in the meta-substituted product due to the directing effect of the ester group. researchgate.netresearchgate.netresearchgate.netmdpi.comresearchgate.net For this compound, nitration would likely require harsh conditions, and the position of substitution would be influenced by both the ester and mercapto groups.
Nucleophilic Aromatic Substitution:
The pyridine ring, being electron-deficient, is more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly when activated by electron-w-drawing groups and bearing a good leaving group. libretexts.orggoogle.comyoutube.com The reaction typically proceeds via an addition-elimination mechanism involving a Meisenheimer complex. libretexts.org
For this compound itself, the mercapto group is not a leaving group. However, if a halogen atom were present on the ring, for instance in a precursor molecule like methyl 3-halo-picolinate, it could be displaced by a nucleophile. The electron-withdrawing ester group would activate the ring towards such a substitution, particularly for leaving groups at the 2-, 4-, and 6-positions. Sulfur nucleophiles, such as thiols and thiolates, are known to be effective in SNAr reactions on heteroaryl halides. google.comnih.govresearchgate.net
The reactivity of the sulfur atom in the mercapto group itself is also a key aspect of the molecule's chemistry. The thiol group is nucleophilic and can react with electrophiles, such as alkyl halides, to form thioethers. libretexts.orgnih.gov
Cycloaddition Reactions and Heterocycle Formation Involving this compound
The pyridine and the mercapto-ester functionalities of this compound can participate in various cycloaddition reactions, leading to the formation of novel fused heterocyclic systems. These reactions are powerful tools for the construction of complex molecular architectures.
One important class of cycloaddition reactions is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. prepchem.commdpi.comnih.gov While pyridine itself is a poor diene in Diels-Alder reactions due to its aromaticity, certain pyridine derivatives can act as dienes or dienophiles. Thiophene derivatives, which are structurally related to the mercapto-substituted pyridine, are known to undergo Diels-Alder reactions. youtube.com It is conceivable that under specific conditions or after modification, the pyridine ring of this compound could participate in such reactions.
Dipolar cycloaddition reactions, which involve a 1,3-dipole and a dipolarophile to form a five-membered ring, are another relevant class of reactions. libretexts.org Thiophene S,N-ylides, for instance, readily undergo cycloaddition reactions. rsc.org The sulfur and nitrogen atoms in this compound could potentially be involved in the formation of 1,3-dipolar species, which could then react with various dipolarophiles.
Furthermore, the mercapto group can be a key component in the synthesis of fused heterocycles. For example, thienopyridines, which contain a thiophene ring fused to a pyridine ring, can be synthesized through cycloaddition pathways. researchgate.netthieme-connect.comnih.gov The reactivity of the mercapto and ester groups allows for annulation reactions to build new rings onto the pyridine scaffold.
Mechanistic Investigations of Key Chemical Transformations of this compound
Understanding the mechanisms of the chemical transformations of this compound is crucial for predicting its reactivity and for designing synthetic routes to new derivatives.
Amidation Reactions: The mechanism of direct amidation of esters typically involves the activation of the ester carbonyl group. With catalysts like borane-pyridine, a triacyloxyborane-amine complex is proposed as a key intermediate. researchgate.net In the case of silicon-based reagents like MTM, the reaction is believed to proceed through the formation of a more reactive silyl ester intermediate, which is then attacked by the amine. nih.gov Theoretical studies on the aminolysis of esters catalyzed by pyridine derivatives suggest the formation of a ternary complex between the catalyst, amine, and ester, where the catalyst acts as a bifunctional acid-base catalyst. nih.gov
Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on pyridine involves the attack of an electrophile on the electron-rich π-system of the ring to form a resonance-stabilized cationic intermediate known as a sigma complex. youtube.com The stability of this intermediate determines the regioselectivity of the reaction. For pyridine, attack at the 3-position is generally favored as it avoids placing a positive charge on the electronegative nitrogen atom in any of the resonance structures. quora.com The presence of substituents like the ester and mercapto groups will influence the stability of the possible sigma complexes and thus direct the incoming electrophile.
Nucleophilic Aromatic Substitution: The SNAr mechanism on pyridine derivatives proceeds through a two-step addition-elimination pathway. libretexts.org A nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate called a Meisenheimer complex. This intermediate is stabilized by resonance, particularly when electron-withdrawing groups are present at the ortho and para positions to the site of attack. The leaving group then departs, restoring the aromaticity of the ring. Computational studies can provide detailed insights into the potential energy surfaces and the structures of intermediates and transition states in these reactions. researchgate.net
Cycloaddition Reactions: The mechanisms of cycloaddition reactions are often concerted, meaning that all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. The stereochemistry of the product is often highly controlled in these reactions. Theoretical calculations are invaluable for understanding the orbital interactions (HOMO-LUMO interactions) that govern the feasibility and selectivity of cycloaddition reactions. medchemexpress.com For reactions involving thienopyridine derivatives, both concerted and stepwise mechanisms have been proposed, depending on the specific reactants. researchgate.netthieme-connect.com
Coordination Chemistry of Methyl 3 Mercaptopicolinate and Its Metal Complexes
Ligand Design Principles and Chelation Modes of Methyl 3-mercaptopicolinate
This compound is a versatile ligand in coordination chemistry, capable of adopting various chelation modes depending on the metal ion, reaction conditions, and the presence of other coordinating species. Its structure, featuring a pyridine (B92270) nitrogen, a thiol sulfur, and a methyl ester group, allows for flexible coordination behavior.
N,S-Coordination with this compound
The most common coordination mode for this compound involves the nitrogen atom of the pyridine ring and the sulfur atom of the deprotonated thiol group, forming a stable five-membered chelate ring with a metal center. This N,S-bidentate chelation is a well-established motif in the coordination chemistry of related 2-mercaptopyridine (B119420) ligands. The deprotonation of the thiol group creates a strong anionic sulfur donor, which, in conjunction with the neutral pyridine nitrogen donor, effectively coordinates to a variety of transition metal ions.
N,O-Coordination in this compound Derivatives
While direct N,O-coordination involving the ester oxygen of this compound is less common due to the weaker coordinating ability of the ester carbonyl group compared to the thiol sulfur, derivatives of this ligand can be designed to favor N,O-chelation. For instance, hydrolysis of the methyl ester to the corresponding carboxylic acid (3-mercaptopicolinic acid) introduces a carboxylate group that can readily coordinate to metal ions along with the pyridine nitrogen. In such cases, a six-membered chelate ring is formed, which can be thermodynamically favorable for certain metal ions. The choice between N,S and N,O coordination can be influenced by factors such as the hard-soft acid-base (HSAB) principle, where harder metal ions might prefer the N,O-coordination offered by the carboxylate derivative.
Tridentate and Bridging Modes of this compound and its Anion
Under specific circumstances, this compound and its corresponding anion can exhibit more complex coordination behaviors, including tridentate and bridging modes. A tridentate coordination mode could potentially involve the pyridine nitrogen, the thiol sulfur, and the carbonyl oxygen of the ester group. However, this is sterically demanding and less frequently observed.
More commonly, the anion of 3-mercaptopicolinic acid can act as a bridging ligand, connecting two or more metal centers. mdpi.com This can occur through the sulfur atom, which can bridge two metal ions, or through a combination of the sulfur and carboxylate groups. For example, a permanganate (B83412) ion has been shown to exhibit an unprecedented tridentate-bridging coordination mode, connecting three potassium cations. mdpi.com This bridging capability can lead to the formation of polynuclear complexes and coordination polymers with interesting structural and magnetic properties.
Complexation with Transition Metals
This compound and its derivatives form stable complexes with a wide range of transition metals, leveraging the diverse coordination modes discussed above. The electronic and structural properties of these complexes are of significant interest for various applications.
Synthesis and Structural Characterization of Iron, Copper, and Zinc Complexes of this compound
Iron Complexes: The synthesis of iron(III) complexes with ligands similar to this compound often involves the reaction of an iron(III) salt with the deprotonated ligand in a suitable solvent. mdpi.com For instance, iron(III) complexes of substituted salicylaldehydes are synthesized by reacting the deprotonated ligand with an iron(III) source. mdpi.com Characterization using techniques like X-ray crystallography reveals the coordination geometry around the iron center, which is typically octahedral in a FeO6 coordination sphere. mdpi.com Magnetic measurements can confirm the high-spin state of the iron(III) center. waikato.ac.nz
Copper Complexes: Copper(II) complexes can be synthesized by reacting a copper(II) salt, such as copper(II) chloride, with the ligand in a solvent like methanol (B129727) or ethanol. nih.govnih.gov The resulting complexes can exhibit various geometries, including distorted square-pyramidal or square-planar. nih.gov Spectroscopic methods, such as UV-Vis and EPR, are crucial for characterizing the electronic structure and coordination environment of the copper(II) ion.
Zinc Complexes: Zinc(II) complexes are typically synthesized by reacting a zinc(II) salt with the ligand under appropriate pH conditions. ajol.infonih.gov Given that zinc(II) is a d10 ion, its complexes are diamagnetic and colorless, making NMR spectroscopy a particularly useful tool for structural elucidation in solution. nih.gov X-ray diffraction studies of crystalline zinc complexes can provide precise information about the coordination geometry, which is often tetrahedral or octahedral. researchgate.net
Interactive Data Table: Selected Transition Metal Complexes
| Metal | Ligand System | Coordination Mode | Geometry | Reference |
| Iron(III) | Substituted Salicylaldehydes | Bidentate (O,O) | Distorted Octahedral | mdpi.com |
| Copper(II) | Isomeric Morpholine-Substituted 2-Formylpyridine Thiosemicarbazone Hybrids | Tridentate (N,N,S) | Distorted Square-Pyramidal | nih.gov |
| Zinc(II) | 3-(3-fluorophenyl)-2-methylacrylic acid | Bidentate (O,O) | Tetrahedral/Octahedral | ajol.info |
Palladium and Platinum Complexes of this compound for Organometallic Applications
Palladium and platinum complexes are of particular interest due to their extensive applications in catalysis and medicine.
Palladium Complexes: Palladium(II) complexes of ligands containing nitrogen and sulfur donor atoms, similar to this compound, are readily synthesized. nih.govresearchgate.net These complexes typically adopt a square-planar geometry. mdpi.comresearchgate.net The reactivity of these complexes can be tuned by modifying the ligand framework, making them suitable for various catalytic transformations, such as cross-coupling reactions. The interaction of palladium(II) complexes with biorelevant ligands has also been studied to understand their potential biological activity. researchgate.net
Platinum Complexes: Platinum(II) complexes are renowned for their anticancer properties. nih.gov The synthesis of platinum(II) complexes with N,S-donor ligands can be achieved by reacting a platinum(II) precursor, like K2PtCl4, with the ligand. nih.gov The resulting complexes are generally square-planar. The nature of the ligands coordinated to the platinum center significantly influences the complex's stability, reactivity, and biological activity. For instance, platinum(II)-gadolinium(III) complexes have been investigated as potential theranostic agents for cancer treatment. nih.gov
Ruthenium, Rhodium, and Iridium Complexes: Catalytic Potential and Electronic Structure with this compound
No specific studies detailing the synthesis, catalytic activity, or electronic structure of ruthenium, rhodium, or iridium complexes with this compound as a ligand were identified. While the coordination chemistry of these platinum-group metals is vast and includes numerous complexes with sulfur- and nitrogen-containing ligands, research has not been extended to this particular picolinate (B1231196) derivative. General principles suggest that this compound could act as a bidentate N,S-donor ligand, but without experimental data, any discussion on catalytic potential or electronic structure would be purely speculative.
Cobalt and Nickel Coordination Chemistry with this compound
Similarly, the coordination chemistry of cobalt and nickel with this compound remains unexplored in the scientific literature. There are no available reports on the synthesis, structural characterization, or magnetic properties of such complexes.
Complexation with Main Group Elements, Lanthanides, and Actinides
The interaction of this compound with main group elements, lanthanides, and actinides is an area devoid of published research. The coordination chemistry of lanthanides and actinides is highly dependent on the ligand's donor atoms and steric profile, but no studies have been conducted to determine the stability, structure, or properties of their complexes with this ligand.
Influence of Metal Ion on Coordination Geometry and Electronic Structure of this compound Complexes
Without a series of characterized complexes, it is impossible to analyze the influence of different metal ions on the coordination geometry and electronic structure of this compound complexes. Such a study would require comparative structural and spectroscopic data across different metal centers, which is currently unavailable.
Spectroscopic Elucidation of Metal-Ligand Interactions in this compound Complexes
While spectroscopic techniques are fundamental to understanding metal-ligand interactions, their application to this compound complexes has not been reported.
EPR Spectroscopy for Paramagnetic this compound Complexes
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying complexes with unpaired electrons. However, no EPR studies have been published for any paramagnetic complexes involving this compound.
Mössbauer Spectroscopy for Iron Complexes of this compound
Mössbauer spectroscopy is a highly specific technique for studying iron-containing compounds, providing detailed information about oxidation state, spin state, and coordination environment. There are no Mössbauer spectroscopy studies on iron complexes of this compound in the existing literature.
X-ray Absorption Spectroscopy (XAS) for Elucidating Metal Coordination Environment in this compound Systems
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom within a molecule. xrayabsorption.orguiowa.edu For metal complexes of this compound, XAS can provide invaluable information about the coordination environment around the metal center. The technique is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). xrayabsorption.orgillinois.edu
The XANES region, which is within approximately 50 eV of the absorption edge, is particularly sensitive to the oxidation state and coordination geometry of the absorbing metal atom. xrayabsorption.orglibretexts.org Analysis of the pre-edge features and the position of the absorption edge can distinguish between different oxidation states (e.g., Fe(II) vs. Fe(III)). Furthermore, the shape and intensity of the XANES features serve as a fingerprint for the coordination environment (e.g., tetrahedral vs. octahedral geometry). illinois.eduxrayabsorption.org For a this compound complex, where coordination is expected through the nitrogen and sulfur atoms, XANES can confirm the geometry adopted by the ligands around the metal center. nih.govacs.org
The EXAFS region, extending several hundred eV above the edge, contains information about the immediate coordination sphere of the metal. Analysis of the EXAFS oscillations can precisely determine the number of neighboring atoms (coordination number), their distances from the metal center (bond lengths), and their atomic number. xrayabsorption.orgacs.org In a hypothetical complex like [M(this compound)₂], EXAFS analysis would be crucial for determining the precise M-S and M-N bond lengths. This data is fundamental to understanding the nature and strength of the metal-ligand bonds.
The table below illustrates the type of structural information that could be obtained from an EXAFS analysis of a hypothetical transition metal complex of this compound.
| Scattering Path | Coordination Number (N) | Bond Distance (Å) | Debye-Waller Factor (σ²) | Information Gained |
|---|---|---|---|---|
| M-N | 2 | 2.10 | 0.005 | Confirms coordination of the two pyridine nitrogen atoms. |
| M-S | 2 | 2.35 | 0.006 | Confirms coordination of the two sulfur atoms from the mercapto groups. |
| M-C (pyridine ring) | 4 | 2.95 | 0.008 | Provides information on the orientation of the picolinate ligand. |
Magnetic Properties and Spin State Transitions in Metal Complexes of this compound
The magnetic properties of transition metal complexes are dictated by the number of unpaired d-electrons on the metal center, which in turn depends on the ligand field environment. britannica.com this compound, as a bidentate N,S-donor ligand, creates a specific ligand field that causes the splitting of the metal's d-orbitals. The magnitude of this splitting (Δ) determines whether the complex will be high-spin or low-spin. libretexts.orgfiveable.me
High-Spin vs. Low-Spin: For metal ions with d⁴ to d⁷ electron configurations in an octahedral geometry, two spin states are possible. wikipedia.org If the ligand field splitting energy (Δ) is smaller than the electron pairing energy (P), electrons will occupy higher energy orbitals before pairing up, resulting in a high-spin state with the maximum number of unpaired electrons. If Δ is larger than P, electrons will pair in the lower energy orbitals first, leading to a low-spin state with fewer unpaired electrons. libretexts.orgfiveable.me The position of the N and S donor atoms in the spectrochemical series suggests that the ligand field created by this compound would be of intermediate strength, making the spin state sensitive to the specific metal ion and its oxidation state. rsc.org
Spin Crossover (SCO): Complexes where the energy difference between the high-spin and low-spin states is comparable to thermal energy (k_B_T) can exhibit a phenomenon called spin crossover. wikipedia.org In such cases, the spin state of the complex can be switched by external stimuli like temperature, pressure, or light. A hypothetical Fe(II) complex with this compound could potentially exhibit SCO. At low temperatures, it would be in the diamagnetic low-spin state (S=0), and as the temperature increases, it would transition to the paramagnetic high-spin state (S=2). This transition can be monitored by measuring the magnetic susceptibility as a function of temperature.
The following interactive table shows hypothetical magnetic susceptibility data for a spin-crossover Fe(II) complex of this compound. The value of χ_M_T (molar magnetic susceptibility times temperature) is a common way to represent such data.
| Temperature (K) | χ_M_T (cm³ K mol⁻¹) | Dominant Spin State | Theoretical Spin-Only μ_eff_ (μ_B_) |
|---|---|---|---|
| 50 | 0.15 | Low-Spin (S=0) | 0.00 |
| 150 | 1.50 | Mixed (LS/HS) | - |
| 175 (T_½_) | 1.65 | ~50% HS | - |
| 300 | 3.20 | High-Spin (S=2) | 4.90 |
Redox Chemistry of this compound Metal Complexes: Ligand and Metal-Centered Redox Processes
The redox chemistry of metal complexes with this compound is expected to be rich, owing to the presence of multiple redox-active sites: the metal center and the ligand itself. scielo.bruva.nl Distinguishing between metal-centered and ligand-centered redox events is a key aspect in understanding their reactivity. scielo.brresearchgate.net
Metal-Centered Redox: The transition metal ion can undergo changes in its oxidation state (e.g., M(II) ↔ M(III)). The potential at which this occurs is highly dependent on the electron-donating properties of the this compound ligand. The N,S-coordination environment will stabilize certain oxidation states over others, thereby tuning the redox potential of the M(II)/M(III) couple. researchgate.netsciety.org
Ligand-Centered Redox: The this compound ligand has its own redox activity. The mercapto (thiolate) group is susceptible to oxidation. nih.gov For instance, two coordinated thiolate ligands could be oxidized to form a disulfide bond, a process that can be either reversible or irreversible. pnas.orgpnas.org This is a ligand-based oxidation that may or may not be coupled to a change in the metal's oxidation state. nih.gov
Cyclic voltammetry is a primary technique for investigating these redox processes. By scanning the potential applied to a solution of the complex, one can observe the potentials at which oxidations and reductions occur. scispace.com A hypothetical cyclic voltammogram for a complex like [Co(II)(this compound)₂] might show a reversible wave for the Co(II)/Co(III) couple (metal-centered) and another irreversible wave at a more positive potential corresponding to the oxidation of the thiolate ligand (ligand-centered). rsc.org
This table presents hypothetical redox potentials for such a complex, measured against a standard reference electrode.
| Process | E_½_ (V vs. Fc/Fc⁺) | Type of Process | Description |
|---|---|---|---|
| Co(II) → Co(III) + e⁻ | +0.25 | Metal-Centered, Reversible | Oxidation of the cobalt center. |
| Co(III) + e⁻ → Co(II) | +0.25 | Metal-Centered, Reversible | Reduction of the cobalt center. |
| 2(RS⁻) → RSSR + 2e⁻ | +0.80 | Ligand-Centered, Irreversible | Oxidative coupling of the thiolate moieties. |
Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Utilizing this compound as a Ligand
The structure of this compound, with its distinct coordination sites (pyridine N, mercapto S) and an additional potential binding site at the ester's carbonyl oxygen, makes it a promising candidate as a building block, or "linker," for constructing complex supramolecular structures and Metal-Organic Frameworks (MOFs). rsc.org MOFs are crystalline, porous materials formed from metal ions or clusters connected by organic linkers. hilarispublisher.comcd-bioparticles.net
The design of MOFs using this compound would depend on the coordination preferences of the chosen metal ion. semanticscholar.org
Connectivity and Topology: If the ligand acts as a simple bidentate N,S-chelator to a single metal center, discrete mononuclear complexes would form. However, if the sulfur atom or the ester group bridges between metal centers, higher-dimensional structures like 1D chains, 2D layers, or 3D frameworks could be assembled. The specific geometry and connectivity of the ligand will dictate the resulting topology of the MOF. semanticscholar.orgrsc.org
Functionalization and Properties: The presence of the sulfur atom and the methyl ester group provides functionality to the pores of a potential MOF. researchgate.net The sulfur atoms lining the pores could act as soft binding sites for specific guest molecules, such as heavy metals. The ester group could be a site for post-synthetic modification, where the methyl group is hydrolyzed to a carboxylic acid, creating a charged framework with different properties. proquest.com Such MOFs could have applications in areas like gas storage, separation, and heterogeneous catalysis. semanticscholar.orgwiley.comresearchgate.net
The table below outlines hypothetical MOF structures that could be synthesized using this compound as a linker, highlighting the role of the metal ion in determining the final structure.
| Metal Ion | Coordination Mode of Ligand | Resulting Structure | Potential Application |
|---|---|---|---|
| Cu(II) | N,S-chelate and S-bridge | 1D Chain | Molecular magnetism studies |
| Zn(II) | N,S-chelate and ester-O coordination | 2D Layered Network | Luminescent sensing |
| Zr(IV) | N,S-chelate to form clusters which are linked by other ligands | 3D Porous Framework | Gas storage and catalysis |
Catalytic Applications of Methyl 3 Mercaptopicolinate Derived Systems
Homogeneous Catalysis Mediated by Methyl 3-mercaptopicolinate Metal Complexes
No specific research findings were identified for the use of this compound as a ligand in the following homogeneous catalytic reactions:
Photocatalysis and Electrocatalysis with this compound-Based Systems
There is no available data to suggest that this compound-based systems have been investigated for applications in either photocatalysis or electrocatalysis.
Based on the current body of scientific literature, this compound does not appear to be a compound that has been explored for the catalytic applications specified. Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on this subject as per the requested outline. Further research would be required to determine if this compound possesses any of the catalytic activities .
Light-Driven Transformations Using this compound Metal Complexes
Light-driven transformations, often categorized under photoredox catalysis, utilize the energy of visible light to drive chemical reactions. Metal complexes play a crucial role in this process by absorbing light and initiating electron transfer cascades. While specific studies on this compound complexes in this domain are limited, the broader class of picolinate- and bipyridine-based metal complexes, particularly those of ruthenium and iridium, have been extensively investigated for their photocatalytic activities. nih.gov These complexes can be excited by visible light to a metal-to-ligand charge transfer (MLCT) state, enabling them to act as potent single-electron transfer agents. nih.gov
For instance, cobalt(II) picolinate (B1231196) complexes have been shown to exhibit DNA photocleavage activity upon irradiation, a process that involves photoredox pathways. mdpi.com Mechanistic investigations suggest the involvement of singlet oxygen as a key reactive species. mdpi.com Such findings hint at the potential of metal complexes with picolinate-derived ligands, like this compound, to participate in light-induced redox processes. The presence of a sulfur-containing mercapto group could further modulate the photophysical and electrochemical properties of the resulting metal complexes, potentially influencing their photocatalytic efficiency and reaction scope.
Future research in this area could focus on synthesizing and characterizing transition metal complexes of this compound and evaluating their performance in various light-driven organic transformations, such as C-H functionalization, atom transfer radical polymerization, and carbon dioxide reduction.
Electrochemical Catalysis for Energy Conversion and Synthesis with this compound
Electrochemical catalysis offers a sustainable approach to chemical synthesis and energy conversion by using electricity to drive reactions. Metal complexes are often employed as electrocatalysts to lower the overpotential and enhance the selectivity of these transformations. The field has seen significant advancements in the use of transition metal complexes for reactions like carbon dioxide reduction and hydrogen evolution. rsc.orgmdpi.com
While direct applications of this compound in this context are not widely reported, related cobalt pyridine (B92270) thiolate complexes have demonstrated activity in the electrochemical reduction of CO2 to CO. researchgate.net In these systems, the thiolate ligand plays a crucial role in tuning the electronic properties of the metal center. researchgate.net The presence of a sulfur donor atom can influence the stability of different oxidation states of the metal during the catalytic cycle. mdpi.com
The combination of the pyridine-nitrogen and the sulfur of the mercapto group in this compound makes it a potentially valuable ligand for designing electrocatalysts. The ester functionality could also be modified to further tune the electronic properties or to facilitate immobilization onto electrode surfaces.
| Electrochemical Process | Potential Metal Center | Potential Role of this compound Ligand | Anticipated Products |
|---|---|---|---|
| CO2 Reduction | Cobalt, Rhenium, Iron | Stabilize reduced metal center, facilitate proton transfer | CO, Formate, Methane |
| Hydrogen Evolution Reaction | Cobalt, Nickel, Molybdenum | Act as a proton relay, tune redox potential | H2 |
| Organic Synthesis | Palladium, Nickel, Copper | Mediate electron transfer in cross-coupling reactions | C-C and C-N coupled products |
Heterogeneous Catalysis Incorporating this compound Derivatives
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and reusability. The immobilization of homogeneous catalysts onto solid supports is a key strategy to bridge the gap between homogeneous and heterogeneous catalysis.
Immobilization Strategies of this compound Complexes on Solid Supports
Several strategies can be envisioned for the immobilization of this compound-derived complexes. The ester group of the ligand provides a convenient handle for covalent attachment to functionalized solid supports like silica (B1680970) or polymers. For instance, an iridium picolinamide (B142947) catalyst has been successfully immobilized onto silica for the hydrogenation of CO2. researchgate.net This approach involves modifying the ligand with a trialkoxysilane group, which can then be grafted onto the silica surface.
Another approach could involve the direct reaction of the mercapto group with a suitably functionalized support. The sulfur atom can form strong bonds with various surfaces, providing a robust anchoring point. Furthermore, the synthesis of metal-organic frameworks (MOFs) using this compound as a linker could lead to highly porous and crystalline heterogeneous catalysts.
Surface Chemistry and Active Site Characterization of Heterogeneous Catalysts Derived from this compound
Understanding the surface chemistry and the nature of the active sites is crucial for the rational design of efficient heterogeneous catalysts. Various spectroscopic and microscopic techniques are employed for this purpose. For immobilized this compound complexes, techniques like X-ray photoelectron spectroscopy (XPS) and solid-state NMR could provide information about the oxidation state of the metal center and the coordination environment of the ligand on the support surface.
Characterization of the active sites would involve identifying the specific metal-ligand species responsible for the catalytic activity. This can be achieved through in-situ spectroscopic techniques that monitor the catalyst under reaction conditions. The interaction between the immobilized complex and the support material can also significantly influence the catalytic performance. researchgate.net
Mechanistic Elucidation of Catalytic Cycles Involving this compound Ligands
A detailed understanding of the catalytic cycle is essential for optimizing catalyst performance. For metal complexes of this compound, the catalytic cycle would involve key steps such as substrate coordination, activation, transformation, and product release. The picolinate and mercapto moieties are expected to play distinct roles in these steps.
For instance, in a hypothetical cross-coupling reaction catalyzed by a palladium complex of this compound, the catalytic cycle would likely involve oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a coupling partner, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.comyoutube.com The this compound ligand would remain coordinated to the palladium center throughout the cycle, influencing the rates and selectivities of the individual steps. Kinetic studies and computational modeling, such as Density Functional Theory (DFT) calculations, are powerful tools for elucidating these catalytic cycles. dtu.dktaylorfrancis.com
Catalyst Stability, Reusability, and Deactivation Pathways for this compound-Based Catalysts
Catalyst stability and reusability are critical factors for practical applications. For catalysts derived from this compound, several deactivation pathways could be operative. In homogeneous systems, ligand dissociation or decomposition can lead to loss of activity. For heterogeneous catalysts, leaching of the active metal species from the support is a common deactivation mechanism. researchgate.net
The presence of a sulfur-containing ligand can sometimes lead to catalyst poisoning, particularly with certain transition metals. nih.govresearchgate.net Sulfur compounds can bind strongly to metal surfaces and block active sites. nih.gov Therefore, understanding the interaction between the mercapto group and the metal center under catalytic conditions is crucial for designing stable catalysts.
Studies on related immobilized picolinamide catalysts have shown that deactivation can occur through reductive deoxygenation of the ligand. researchgate.net Investigating similar degradation pathways for this compound-based catalysts would be essential for improving their long-term stability.
| Factor | Potential Impact on Stability | Strategy for Improvement |
|---|---|---|
| Metal-Ligand Bond Strength | Weak bonds can lead to ligand dissociation. | Choice of metal and ligand design to enhance coordination. |
| Leaching of Metal | Loss of active sites in heterogeneous systems. | Strong covalent anchoring of the complex to the support. |
| Sulfur Poisoning | Deactivation of metal centers by strong sulfur binding. | Use of sulfur-tolerant metals or modification of the ligand. |
| Ligand Degradation | Chemical transformation of the ligand under reaction conditions. | Modification of the ligand structure to enhance robustness. |
Biological and Biomedical Research Applications of Methyl 3 Mercaptopicolinate Mechanistic Focus
Enzyme Inhibition Studies: Mechanistic Insights into Methyl 3-mercaptopicolinate Interactions with Metalloenzymes
Research into the biological effects of this compound and its parent compound, 3-mercaptopicolinic acid (3-MPA), has significantly focused on their interactions with metalloenzymes. These studies provide a detailed understanding of the inhibition mechanisms at a molecular level. The primary target identified in this research is Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK), a key enzyme in gluconeogenesis.
Inhibition Kinetics and Binding Site Characterization of this compound
Kinetic studies have been instrumental in defining the inhibitory action of 3-mercaptopicolinic acid (3-MPA) on PEPCK. These investigations reveal a specific and reversible binding mechanism within the enzyme's active site. nih.gov
Binding Site and Molecular Interactions: The binding site of 3-MPA on PEPCK has been characterized using techniques such as electron paramagnetic resonance (EPR) and nuclear relaxation rate studies. nih.gov EPR studies show that 3-MPA does not affect the binding of the essential manganese ion (Mn²⁺) to the enzyme. nih.gov However, proton relaxation rate studies demonstrate that 3-MPA binds to the binary enzyme-manganese (E-Mn) complex with a dissociation constant (KD) of 0.5 x 10⁻⁶ M. nih.gov
Further investigations have detected the formation of quaternary complexes, including E-Mn-IDP-3-MPA and E-Mn-phosphoenolpyruvate-3-MPA, indicating that the inhibitor can bind even when substrates are present. nih.gov High-resolution nuclear magnetic resonance (NMR) studies suggest that 3-MPA binds in close proximity to the Mn²⁺ activator cation but not within its first coordination sphere. nih.gov It is proposed that the binding site for 3-MPA may partially overlap with the binding site for the substrate phosphoenolpyruvate. nih.gov The binding of 3-MPA induces a conformational change in the enzyme, though it does not increase the thermostability of the enzyme complex. nih.gov
| Parameter | Finding | Source Organism |
|---|---|---|
| Inhibition Type | Noncompetitive | Rat Liver, Avian Liver |
| Effect on Vmax | Decreased | Rat Liver |
| Effect on Km | Minor effects | Rat Liver |
| Inhibition Constants (Ki) | 3 to 9 µM | Rat Liver |
| Dissociation Constant (KD) for E-Mn Complex | 0.5 x 10⁻⁶ M | Avian Liver |
Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition by this compound Derivatives
Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov For enzyme inhibitors, SAR studies involve synthesizing and testing various derivatives of a lead compound to identify the key chemical features—known as pharmacophores—responsible for its inhibitory potency and selectivity. nih.govfrontiersin.org This systematic approach allows for the optimization of the inhibitor's properties. nih.gov
While extensive SAR studies specifically detailing derivatives of this compound are not prominently featured in available research, the principles of such studies can be applied. Key structural features of this compound that could be modified include the picolinate (B1231196) ring, the thiol (-SH) group, and the methyl ester group.
Potential Modifications for SAR Studies:
Picolinate Ring: Modifications could include the addition of various substituents (e.g., halogens, alkyl groups, nitro groups) at different positions on the ring to probe the electronic and steric requirements for optimal binding to the target enzyme.
Thiol Group: The sulfur atom is crucial for interaction with metalloenzymes. Altering this group, for instance by oxidation or replacement with other functional groups, would likely have a significant impact on inhibitory activity.
Ester Group: The methyl ester could be converted to other esters (ethyl, propyl, etc.) or to an amide or carboxylic acid to investigate how this position influences solubility, cell permeability, and interaction with the enzyme's binding pocket.
Such studies would provide valuable insights into the molecular interactions governing the inhibition of metalloenzymes like PEPCK and guide the design of more potent and selective inhibitors. semanticscholar.org
Antimicrobial Mechanisms of Action: In Vitro Investigations of this compound Against Pathogens
The specific antimicrobial mechanisms of this compound have not been extensively detailed in the scientific literature. However, the known reactivity of thiol-containing compounds in biological systems provides a basis for postulating potential mechanisms of action.
Cellular Target Identification in Bacterial and Fungal Systems for this compound
While direct cellular targets for this compound in microbes are not explicitly identified in available research, compounds containing thiol groups are known to be reactive. One potential mechanism of action for such compounds is the disruption of thiol homeostasis within microbial cells. researchgate.net Many essential enzymes and proteins within bacteria and fungi rely on cysteine residues and their thiol groups for structural integrity and catalytic function. An external thiol-containing compound could potentially interfere with the intracellular thiol-disulfide balance, leading to protein misfolding and enzyme inactivation. This disruption of the cellular redox environment can induce significant stress and inhibit growth. researchgate.net Furthermore, the ability of the picolinate structure to chelate metal ions could disrupt the function of metalloenzymes that are essential for microbial survival.
Elucidation of Growth Inhibition Pathways by this compound
Given the central role of PEPCK in the gluconeogenesis pathway of some microorganisms, its inhibition could represent a potential pathway for growth inhibition. nih.gov By blocking the synthesis of phosphoenolpyruvate, a critical precursor for the biosynthesis of aromatic amino acids and other essential metabolites via the shikimate pathway, the compound could effectively starve the pathogen of vital building blocks. mdpi.com This metabolic disruption would lead to a halt in protein synthesis and cell division, ultimately inhibiting microbial growth. However, direct experimental evidence demonstrating this specific pathway of growth inhibition in bacteria or fungi by this compound is required for confirmation.
Antioxidant Mechanisms: Radical Scavenging and Redox Modulation by this compound
The antioxidant properties of a chemical compound are determined by its ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are highly reactive free radicals. mdpi.com The primary mechanisms by which antioxidants function include hydrogen atom transfer (HAT) and single electron transfer (SET), which convert free radicals into more stable, non-toxic molecules. mdpi.com
The chemical structure of this compound, particularly the presence of a thiol (-SH) group, suggests a potential for antioxidant activity. Thiol-containing compounds are well-known for their ability to participate in redox reactions and scavenge free radicals. mdpi.com The sulfur atom can donate a hydrogen atom or an electron to neutralize radicals like the hydroxyl radical (•OH) or superoxide (B77818) anion (O₂•⁻). mdpi.com
In a typical radical scavenging assay, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, the antioxidant compound reduces the stable DPPH radical, a process that can be monitored spectrophotometrically. mdpi.com The efficiency of a compound is often expressed as an IC₅₀ value, which is the concentration required to scavenge 50% of the radicals. nih.gov
While specific experimental data on the radical scavenging activity and redox modulating effects of this compound are not available in the reviewed literature, its structural features are consistent with compounds that exhibit such properties. The thiol group can undergo reversible oxidation-reduction, potentially allowing it to participate in cellular redox modulation by interacting with endogenous antioxidant systems like the glutathione (B108866) network. mdpi.com
| Mechanism | Description |
|---|---|
| Radical Scavenging | Direct neutralization of free radicals by donating a hydrogen atom or an electron from the thiol group. |
| Redox Modulation | Participation in cellular redox cycles, potentially interacting with endogenous antioxidants like glutathione to maintain redox homeostasis. |
In Vitro Assays for Free Radical Neutralization by this compound
Direct experimental data from in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays for this compound are not prominently featured in current literature. However, the antioxidant potential of the molecule can be inferred from the known reactivity of its core functional groups.
The presence of a thiol (-SH) group is a key indicator of potential antioxidant activity. Thiols are known to be effective radical scavengers, capable of donating a hydrogen atom to neutralize free radicals, thereby becoming a thiyl radical which is relatively stable and less reactive. This is a fundamental mechanism by which organosulfur compounds exert antioxidant effects. Quantitative structure-activity relationship (QSAR) studies on picolinic acid derivatives suggest that structural features such as a higher number of hydrogen bond donors and enhanced molecular polarity are important for antioxidant activity. While the esterification of the carboxyl group in this compound might alter its polarity compared to its parent acid, the thiol group remains a primary site for potential free radical interaction.
Pathways of Redox Homeostasis Modulation by this compound
The modulation of cellular redox homeostasis is a complex process involving multiple signaling pathways. A primary regulator of the cellular antioxidant response is the Nuclear factor erythroid 2–related factor 2 (Nrf2). While no studies directly link this compound to Nrf2 activation, its chemical structure suggests a plausible mechanism of action.
The Nrf2 pathway is typically suppressed by the Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation. Many organosulfur compounds and other electrophilic molecules activate Nrf2 by reacting with highly reactive cysteine residues on Keap1. This modification of Keap1 thiols disrupts its ability to bind Nrf2, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant and cytoprotective genes, such as those for heme oxygenase-1 (HO-1) and glutamate-cysteine ligase. Given that this compound possesses a reactive thiol group, it could potentially interact with the thiol-rich sensor Keap1, thereby modulating the Nrf2-ARE (Antioxidant Response Element) signaling pathway. This interaction would represent a key mechanism for modulating redox homeostasis beyond simple radical scavenging.
Interactions with Biomolecules: Protein Binding and DNA Intercalation Mechanisms of this compound
The interaction of small molecules with proteins and nucleic acids is fundamental to their biological activity. Research on the parent compound, 3-mercaptopicolinic acid (3-MPA), provides significant insights into these mechanisms.
Spectroscopic and Computational Analysis of Protein-Methyl 3-mercaptopicolinate Interactions
Extensive research has been conducted on the interaction between 3-mercaptopicolinic acid (3-MPA) and the enzyme Phosphoenolpyruvate Carboxykinase (PEPCK), a key enzyme in gluconeogenesis. Kinetic and structural studies have revealed that 3-MPA inhibits PEPCK through a complex mechanism involving binding at two distinct sites.
One site is the competitive binding cleft for the substrates oxaloacetate (OAA) or phosphoenolpyruvate (PEP). The second is a previously unidentified allosteric site located behind the nucleotide-binding pocket. Binding to this allosteric site is thought to stabilize an altered enzyme conformation that reduces its affinity for the nucleotide substrate (GTP). Techniques such as near-UV circular dichroism (CD) spectroscopy have been used to confirm that the binding of 3-MPA alters the enzyme's conformation. Computational analyses and crystallographic studies have further elucidated these binding modes. An analogue, 3-carboxymethylthio-picolinic acid, was designed to simultaneously occupy the competitive site and an adjacent secondary pocket, demonstrating the potential for engineering inhibitors based on the 3-mercaptopicolinate scaffold.
The following table summarizes kinetic data for the inhibition of PEPCK by 3-mercaptopicolinic acid.
| Enzyme Source | Binding Site | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| Rat Cytosolic PEPCK | OAA/PEP Competitive Site | ~5 µM - 10 µM | |
| Rat Cytosolic PEPCK | Allosteric Site | ~150 µM | |
| General PEPCK | Not specified | 2-9 µM |
Mechanistic Studies of DNA Binding by this compound and its Metal Complexes
There is no direct evidence of this compound binding to DNA. However, the picolinate structure is a well-known chelating agent for metal ions, and the resulting metal complexes often exhibit significant DNA interactivity. Transition metal complexes containing planar, polycyclic aromatic ligands can bind to DNA non-covalently through intercalation, where the planar ligand inserts itself between the base pairs of the DNA double helix. This interaction is stabilized by π-stacking, electrostatic, and van der Waals forces and can lead to changes in DNA conformation, such as unwinding and lengthening of the helix.
Metal complexes of picolinate with other aromatic ligands, such as dipyrido[3,2-a:2',3'-c]phenazine (dppz), have been shown to bind DNA via partial intercalation. Furthermore, sulfur-containing ligands can influence DNA binding. While some sulfur-containing ligands form non-covalent complexes, others can act as alkylating agents, forming covalent bonds with DNA bases. Therefore, it is plausible that metal complexes of this compound could interact with DNA, with the specific mechanism—be it intercalation, groove binding, or covalent modification—depending on the coordinated metal ion and any additional ligands.
Development of Bioimaging Probes and Biosensors Utilizing this compound Architectures
The structural features of this compound make it a potentially useful scaffold for the development of fluorescent probes and biosensors.
Design Principles for this compound-Based Fluorescent Probes
The design of a fluorescent probe typically involves a fluorophore (the signaling unit) connected to a recognition site (the reactive or binding unit). The interaction of the recognition site with a specific analyte triggers a change in the fluorophore's properties, leading to a "turn-on" or "turn-off" fluorescent signal.
The this compound structure offers two key features for probe design:
The Thiol Group: The nucleophilic thiol group is an excellent recognition site for a variety of analytes, including reactive oxygen species, electrophiles, and certain metal ions. Many "thiol-reactive" probes are designed based on reactions like Michael addition, nucleophilic substitution, or disulfide cleavage, where the reaction with a thiol uncages a fluorophore or alters its electronic properties. A probe could be designed where the thiol of this compound is initially bound to a quenching moiety; reaction with an analyte would cleave this bond and restore fluorescence.
The Picolinate Moiety: The picolinate structure is an effective chelator for metal ions, particularly transition metals like Cu²⁺. This property has been exploited to design fluorescent sensors for metal ions. A common strategy involves attaching a fluorophore to the picolinate scaffold. In the absence of the target metal ion, the probe is fluorescent. Upon binding the metal ion, the fluorescence is quenched through mechanisms like photoinduced electron transfer (PET). Alternatively, probes can be designed for a "turn-on" response, where the metal-catalyzed hydrolysis of the picolinate ester releases a fluorescent molecule. The this compound scaffold could thus be used to develop probes for specific metal ions, with the thiol group potentially serving to modulate selectivity or provide an additional binding site.
Sensing Mechanisms for Biologically Relevant Analytes with this compound Derivatives
Currently, the application of this compound and its derivatives in the development of sensing mechanisms or biosensors for detecting biologically relevant analytes is not a widely documented area in scientific literature. While various electrochemical and fluorescent sensors utilize other chemical structures for analyte detection, specific platforms based on the this compound scaffold are not extensively reported.
Drug Discovery Platforms and Preclinical Mechanistic Studies Incorporating this compound
This compound, through its active metabolite 3-MPA, serves as a critical tool in drug discovery platforms and preclinical studies. Its well-defined inhibitory action on a specific key enzyme allows researchers to probe metabolic pathways, validate drug targets, and understand disease mechanisms. The primary application has been in studying gluconeogenesis, the metabolic pathway responsible for generating glucose from non-carbohydrate sources. nih.govcaymanchem.com
Target Identification and Validation in Drug Discovery Programs Using this compound
The principal use of this compound in drug discovery is for the identification and validation of phosphoenolpyruvate carboxykinase (PEPCK) as a therapeutic target. nih.govmedchemexpress.com PEPCK is a crucial enzyme in the gluconeogenesis pathway, catalyzing the conversion of oxaloacetate to phosphoenolpyruvate (PEP). scbt.comnih.gov By inhibiting this enzyme, 3-MPA effectively curtails glucose synthesis, making PEPCK an attractive target for diseases characterized by excessive glucose production, such as type 2 diabetes. nih.govnih.govnih.gov
The mechanism of PEPCK inhibition by 3-MPA has been the subject of detailed kinetic and structural studies. Early research identified 3-MPA as a noncompetitive inhibitor with respect to the substrates oxaloacetate and MnGTP2+. nih.govnih.gov More recent investigations have revealed a more complex mechanism, demonstrating that 3-MPA binds at two distinct sites on the enzyme. acs.orgresearchgate.net One binding event occurs at the active site, where it acts competitively with PEP and oxaloacetate, while the second occurs at a previously unknown allosteric site. nih.govacs.org Binding to this allosteric pocket is thought to induce a conformational change that reduces the enzyme's affinity for its nucleotide substrate. acs.orgresearchgate.net
This inhibitory action has been characterized across both the cytosolic (PEPCK-C/Pck1) and mitochondrial (PEPCK-M/Pck2) isoforms of the enzyme. nih.gov The well-defined interaction allows researchers to use 3-MPA as a chemical probe to explore the physiological and pathophysiological roles of PEPCK. For instance, its ability to induce hypoglycemia validates PEPCK as a target for metabolic disorders. nih.govacs.org Furthermore, studies have used 3-MPA to demonstrate the role of PEPCK in other cellular processes, including cancer cell metabolism and myogenic differentiation, thereby validating PEPCK as a potential target in oncology and muscle biology. nih.govresearchgate.netbio-techne.comrndsystems.com
| Parameter | Value | Enzyme/System | Comments |
|---|---|---|---|
| IC50 | 7.5 µM | Human PEPCK (hPEPCK) | Demonstrates potent inhibition of the human enzyme. rndsystems.comtocris.com |
| Ki | 2-9 µM | PEPCK | Inhibition constant range from kinetic studies. medchemexpress.com |
| Ki (Active Site) | ~10 µM | Rat Cytosolic PEPCK | Inhibition constant for the competitive binding site. acs.org |
| Ki (Allosteric Site) | ~150 µM | Rat Cytosolic PEPCK | Inhibition constant for the allosteric binding site. acs.org |
| KD | 0.5 µM | Avian Liver PEPCK | Dissociation constant for binding to the Enzyme-Mn2+ complex. nih.gov |
Lead Optimization Strategies Involving this compound Scaffolds
Lead optimization is a critical phase in drug discovery where a promising lead compound is refined to improve its therapeutic properties, such as efficacy, selectivity, and pharmacokinetic profile. patsnap.com This iterative process involves making structural modifications to the lead compound and evaluating the impact of these changes through a cycle of design, synthesis, and testing. patsnap.comyoutube.com Key strategies include Structure-Activity Relationship (SAR) analysis, bioisosteric replacement, and scaffold hopping. patsnap.comnih.gov
Materials Science and Nanotechnology Applications of Methyl 3 Mercaptopicolinate
Methyl 3-mercaptopicolinate as a Precursor for Advanced Materials
The distinct functionalities of this compound enable its use as a precursor in the bottom-up synthesis of complex supramolecular structures and functional surfaces. The nitrogen and sulfur atoms act as potent coordination sites for metal ions, while the thiol group provides a strong anchor to various metal surfaces.
Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are classes of materials constructed from metal ions or clusters linked together by organic ligands. youtube.com These materials are of significant interest due to their high porosity, large surface areas, and tunable structures, making them suitable for applications in gas storage, catalysis, and sensing. youtube.commdpi.com
While specific studies on this compound as a ligand are not extensively detailed, the coordinating behavior of its parent acid, 3-mercaptopicolinic acid, and related mercaptonicotinic acids provides a strong basis for its potential. The nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thiol group can act as a bidentate chelating ligand, binding to a single metal center, or as a bridging ligand, connecting multiple metal centers to form extended 1D, 2D, or 3D networks. For instance, coordination polymers based on copper(I) and mercaptonicotinic acid ligands have been synthesized, resulting in structures ranging from 1D chains to 2D sheets with interesting optical and electrical properties. rsc.org In these structures, the nitrogen and sulfur atoms are directly involved in the metal coordination bonds. rsc.org The ester group in this compound would remain as a peripheral functional group, which could be used to fine-tune the solubility, stability, and post-synthetic modification potential of the resulting framework. researchgate.net
Table 1: Examples of Coordination Polymers with Related Ligands
| Ligand | Metal Ion | Resulting Structure | Key Properties |
| 6-Mercaptonicotinic acid | Copper(I) | 2D Coordination Polymer | Semiconductor behavior rsc.org |
| 6,6′-Dithiodinicotinic acid | Copper(I) | 2D Coordination Polymer | Forms double ladder-like structures rsc.org |
| Benzenepentacarboxylate | Cobalt(II), Zinc(II) | 3D Frameworks | Magnetic properties, porous structures nih.gov |
| 1,4-di(1H-imidazol-4-yl)benzene | Copper(II), Zinc(II) | 2D and 3D Frameworks | Selective CO2 uptake, photoluminescence mdpi.com |
This table illustrates the formation of diverse coordination polymer structures using ligands with functionalities analogous to this compound, suggesting its potential in creating novel CPs and MOFs.
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on the surface of a substrate. mdpi.com The thiol group (-SH) in this compound has a strong affinity for noble metal surfaces, particularly gold (Au), making it an ideal candidate for forming robust and well-defined SAMs. Upon exposure to a gold surface, the thiol group forms a strong gold-thiolate bond, anchoring the molecule to the substrate. epfl.ch
The molecules then arrange themselves into a densely packed, ordered layer. In a SAM of this compound, the pyridine ring and methyl ester group would be oriented away from the surface, defining the chemical and physical properties of the interface. The ability to control surface properties is crucial for applications in electronics, biosensors, and nanopatterning. mdpi.com For example, SAMs formed from short-chain carboxylic acid-terminated molecules, such as 3-mercaptopropionic acid, can form highly ordered structures on Au(111) surfaces. epfl.ch Similarly, the rigid pyridine ring of this compound could facilitate the formation of well-ordered monolayers. The exposed ester and nitrogen functionalities could then be used for further chemical modification or to control surface energy and wettability.
Optoelectronic and Photoactive Materials Derived from this compound
The incorporation of this compound into metal complexes and polymeric structures opens avenues for the development of materials with novel optical and electronic properties. Its ability to coordinate with a wide range of metal ions, including lanthanides, is key to this potential.
Organic Light-Emitting Diodes (OLEDs) are a major technology in displays and solid-state lighting. A key component of OLEDs is the emissive layer, which often consists of metal-organic complexes that can efficiently convert electrical energy into light. Lanthanide complexes, particularly those of Europium(III) for red emission and Terbium(III) for green emission, are highly valued for their sharp, pure-color emissions. mdpi.commdpi.com
Table 2: Photophysical Properties of Representative Lanthanide Complexes for OLEDs
| Metal Ion | Ligand Type | Emission Color | Quantum Yield (%) | Application Note |
| Europium(III) | β-diketonate | Bright Red | Up to 66% | Used as an emitting component in fabricated OLEDs mdpi.com |
| Terbium(III) | 2-mercaptobenzothiazolate | Green | - | Exhibits sharp emission bands from Tb³⁺ ions researchgate.net |
| Europium(III) | Polymer-complex composite | Red | Enhanced in PMMA matrix | Fluorescence intensity significantly improved in polymer matrix mdpi.com |
| Gadolinium(III) | 2-mercaptobenzothiazolate | Red (ligand-based) | - | Emission primarily from the phosphorescence of the ligand researchgate.net |
This table highlights the performance of lanthanide complexes with various organic ligands, demonstrating the potential for a this compound-based complex to serve as an efficient emitter in OLED devices.
Photochromic materials can reversibly change their optical properties, such as color and absorbance, upon irradiation with light. mdpi.com This behavior is exploited in applications like optical data storage, molecular switches, and smart windows. While this compound itself is not inherently photochromic, it can be used as a structural component in more complex photoresponsive systems, such as MOFs. researchgate.net
A common strategy for creating photoresponsive MOFs is to use a photochromic molecule as the organic linker or to encapsulate a photoactive guest molecule within the pores of the framework. researchgate.net this compound could serve as a co-ligand in such a system. By helping to build the framework, it would influence the size and chemical environment of the pores, thereby affecting the behavior of the encapsulated photochromic guest. Its electronic properties could also modulate the energy levels of the framework, potentially influencing the photo-switching efficiency or stability of the active component.
Development of Sensors and Chemosensors Utilizing this compound Scaffolds
Chemosensors are molecules or materials designed to selectively bind to a specific analyte and produce a measurable signal. mdpi.com The structure of this compound, with its well-defined N,S-bidentate chelation site, makes it an excellent candidate for the selective recognition of metal ions.
A sensor based on this molecule could operate through several mechanisms. In a fluorescence-based sensor, the this compound scaffold could be attached to a fluorophore. Upon binding of a target metal ion, the conformation of the molecule could change, or the metal ion itself could interact with the fluorophore's electronic system, leading to a change in fluorescence intensity (quenching or enhancement). mdpi.com
Alternatively, this compound can be used to functionalize sensor surfaces. By forming a SAM on a gold electrode via its thiol group, it can be used to create an electrochemical sensor. researchgate.net When the electrode is exposed to a solution containing the target analyte (e.g., heavy metal ions like Hg²⁺ or Pb²⁺), the analyte would selectively coordinate to the N,S-binding sites on the surface. This binding event can be detected as a change in the electrochemical properties of the electrode, such as its impedance or voltammetric response. mdpi.com This approach combines the high sensitivity of electrochemical techniques with the inherent selectivity of the molecular recognition unit.
Table 3: Potential Sensor Applications for this compound Scaffolds
| Sensor Type | Principle of Operation | Role of this compound | Target Analyte |
| Fluorescence Chemosensor | Analyte binding modulates fluorescence of an attached fluorophore. mdpi.com | Provides a selective binding site for the analyte. | Metal Ions (e.g., Zn²⁺, Cu²⁺) |
| Electrochemical Sensor | Analyte binding at the electrode surface changes electrochemical signal. | Forms a recognition layer (SAM) on a gold electrode. | Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) |
| Mass-Based Sensor (e.g., QCM) | Mass change upon analyte binding is detected. | Acts as the selective sorbent material coated on the sensor surface. | Volatile Organic Compounds, Metal Ions |
This table outlines how the specific chemical functionalities of this compound can be leveraged to design different types of chemical sensors.
Research on "this compound" in Specified Nanotechnology Applications is Not Publicly Available
Extensive searches were conducted to find information on the design of metal ion sensors, anion and small molecule probes, and its use in nanoparticle synthesis and functionalization. These searches, however, did not yield any detailed research findings, data tables, or specific examples pertaining to this compound for the following topics:
Design and Sensing Mechanisms for Metal Ion Detection: There is no available literature detailing the design or sensing mechanisms of probes based on this specific compound for detecting metal ions.
Anion and Small Molecule Sensing: No research could be located on the use of this compound-based probes for the detection of anions or other small molecules.
Nanoparticle Synthesis and Functionalization: The scientific literature does not appear to contain studies describing the use of this compound for the surface modification of nanomaterials or as a stabilizing agent in nanoparticle synthesis.
Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline, as the foundational research data on "this compound" for these specific applications is not present in the accessible public domain.
Computational Chemistry and Theoretical Studies on Methyl 3 Mercaptopicolinate
Quantum Chemical Calculations of Methyl 3-mercaptopicolinate Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For this compound, these methods can predict its geometry, stability, and electronic properties, which dictate its reactivity and spectroscopic characteristics.
Density Functional Theory (DFT) Studies for Ground State Properties of this compound
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for determining the ground-state properties of molecules. A typical DFT study on this compound would involve optimizing the molecule's geometry to find its most stable three-dimensional structure.
Such calculations would likely employ a hybrid functional, such as B3LYP or M06-2X, which have shown reliability for organic molecules containing sulfur and nitrogen. nih.gov A Pople-style basis set, like 6-311+G(d,p), would typically be used to accurately describe the electron distribution, including diffuse functions and polarization. nih.govrsc.org
Key ground-state properties that would be determined include:
Optimized Molecular Geometry: Calculation of bond lengths, bond angles, and dihedral angles for the most stable conformation.
Electronic Energies: Determination of the total electronic energy, which can be used to compare the stability of different isomers or conformers.
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting chemical reactivity. A lower HOMO-LUMO energy gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the nitrogen atom, sulfur atom, and carbonyl oxygen would be expected to be nucleophilic sites. ias.ac.in
Vibrational Frequencies: Calculation of the vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule, aiding in its experimental characterization. These calculations also confirm that the optimized structure corresponds to a true energy minimum.
Below is an example of a data table that would be generated from such DFT calculations.
| Calculated Property | Typical Functional/Basis Set | Predicted Value/Information |
|---|---|---|
| Optimized Bond Length (C-S) | B3LYP/6-311+G(d,p) | ~1.7-1.8 Å |
| Optimized Bond Length (C=O) | B3LYP/6-311+G(d,p) | ~1.2 Å |
| HOMO Energy | B3LYP/6-311+G(d,p) | (Value in eV) |
| LUMO Energy | B3LYP/6-311+G(d,p) | (Value in eV) |
| HOMO-LUMO Gap | B3LYP/6-311+G(d,p) | (Value in eV) |
| Dipole Moment | B3LYP/6-311+G(d,p) | (Value in Debye) |
Ab Initio Methods for Excited State Properties and Spectroscopic Predictions for this compound
While DFT is excellent for ground-state properties, ab initio methods, particularly those designed for excited states, are employed for predicting spectroscopic properties like UV-Vis absorption spectra. Time-Dependent Density Functional Theory (TD-DFT) is a common and efficient method for this purpose. ias.ac.in More advanced ab initio methods like Equation-of-Motion Coupled-Cluster (EOM-CC) or Multi-Reference Perturbation Theory (MRPT) could be used for higher accuracy, especially in cases where the electronic structure is complex. rsc.org
These calculations would provide:
Excitation Energies: The energies required to promote an electron from an occupied orbital to an unoccupied orbital. These correspond to the wavelengths of light the molecule absorbs.
Oscillator Strengths: These values predict the intensity of the electronic transitions, helping to simulate the appearance of the UV-Vis spectrum.
Nature of Electronic Transitions: Analysis of the orbitals involved in the excitation (e.g., n→π, π→π) provides insight into the character of the absorption bands. For this compound, transitions involving the pyridine (B92270) ring and the sulfur lone pairs would be of primary interest.
A simulated UV-Vis spectrum could then be compared with experimental data to validate the computational model.
Reaction Mechanism Elucidation Through Computational Modeling for this compound Transformations
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often inaccessible through experimentation alone.
Transition State Analysis of this compound Reactivity
To understand the kinetics of a reaction involving this compound, such as its oxidation, hydrolysis, or participation in a coupling reaction, it is essential to identify the transition state (TS). rsc.orgnih.gov The transition state is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to proceed.
DFT calculations are used to locate the TS structure, which is a first-order saddle point on the potential energy surface. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org The energy difference between the reactants and the transition state gives the activation energy (Ea), a key parameter in determining the reaction rate. For instance, in a potential S-alkylation reaction, the transition state would involve the simultaneous breaking of the S-H bond (if present in a tautomeric form) or attack by the sulfur lone pair and the formation of a new S-C bond.
Reaction Pathway Mapping for this compound Derivatization
Beyond locating a single transition state, computational methods can map the entire reaction pathway, from reactants to products, including any intermediates. This is achieved using techniques like Intrinsic Reaction Coordinate (IRC) calculations, which trace the path of minimum energy downhill from the transition state to connect it with the corresponding reactants and products.
For the derivatization of this compound, such as its ester hydrolysis or amidation, reaction pathway mapping could be used to:
Compare different possible mechanisms (e.g., acid-catalyzed vs. base-catalyzed hydrolysis). rsc.orgmdpi.com
Identify stable intermediates.
Determine the rate-determining step of a multi-step reaction.
Understand the regioselectivity of reactions, for example, in C-H functionalization of the pyridine ring. nih.gov
The resulting energy profile provides a comprehensive thermodynamic and kinetic picture of the transformation.
Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects of this compound
While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can explore the dynamic behavior of a molecule in an explicit solvent environment over time. rsc.org
MD simulations treat atoms as classical particles moving according to a force field, which is a set of parameters that describes the potential energy of the system. An MD simulation of this compound would involve placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and simulating their movements over nanoseconds or longer.
This approach would be valuable for:
Conformational Analysis: The ester and mercapto groups can rotate around their single bonds. MD simulations can explore the accessible conformations and determine their relative populations at a given temperature, providing insight into the molecule's flexibility. nih.gov
Solvation Structure: MD can reveal how solvent molecules arrange around the solute. It can identify specific interactions, like hydrogen bonding between water and the pyridine nitrogen or carbonyl oxygen, which can significantly influence the molecule's properties and reactivity.
Dynamical Properties: MD simulations can also be used to calculate properties like the diffusion coefficient of the molecule in a given solvent.
The table below outlines the types of insights gained from an MD simulation.
| Simulation Aspect | Force Field | Information Obtained |
|---|---|---|
| Conformational Sampling | GAFF, OPLS-AA | Dihedral angle distributions, identification of major conformers, rotational energy barriers. |
| Solvation Shell Analysis | GAFF, OPLS-AA with TIP3P water | Radial distribution functions showing the arrangement of water around key functional groups. |
| Hydrogen Bonding Dynamics | GAFF, OPLS-AA with TIP3P water | Average number and lifetime of hydrogen bonds between the solute and solvent. |
Ligand-Protein Docking and Molecular Mechanics Studies for Predicting Binding of this compound
Ligand-protein docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule when it interacts with a target protein. Molecular mechanics simulations can then be used to refine these poses and estimate interaction energies.
Interaction with Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK):
The primary biological target identified for the parent compound, 3-mercaptopicolinic acid (3-MPA), is Phosphoenolpyruvate Carboxykinase (PEPCK), a key enzyme in gluconeogenesis. researchgate.netcdnsciencepub.commestrelab.com Structural and kinetic studies have revealed that 3-MPA inhibits PEPCK by binding to two distinct sites on the enzyme. chemicalbook.com
Active Site Binding: 3-MPA acts as a competitive inhibitor by binding to the active site, where the substrate phosphoenolpyruvate (PEP) or oxaloacetate (OAA) would normally bind.
Allosteric Site Binding: 3-MPA also binds to a previously unidentified allosteric site, which alters the conformation of the nucleotide-binding site and reduces the enzyme's affinity for its co-substrate, GTP. chemicalbook.com
For this compound, the esterification of the carboxylic acid group would significantly alter its binding profile compared to 3-MPA. The carboxylate group of 3-MPA is crucial for forming strong ionic and hydrogen bonds with positively charged or polar residues in the protein's binding pockets. Replacing the acidic proton with a methyl group eliminates this potential for ionic interaction and key hydrogen bond donation.
Molecular docking simulations of this compound with PEPCK would be necessary to predict its precise binding mode. The simulation would likely show the pyridine nitrogen and the thiol group as the primary hydrogen bond acceptors and donors, respectively. The methyl ester group, being bulkier and less polar than a carboxylate, would favor interactions with hydrophobic pockets. The predicted binding affinity for this compound at the active site is expected to be lower than that of 3-MPA due to the loss of the critical carboxylate interactions. However, its interaction at the more hydrophobic allosteric site could be different and would need to be evaluated computationally.
Table 1: Predicted Interaction Changes from 3-MPA to this compound
| Functional Group | Interaction Type in 3-MPA | Predicted Interaction Type in this compound | Anticipated Effect on Binding |
|---|---|---|---|
| Carboxylate (-COO-) | Ionic bonds, Hydrogen bonds (acceptor) | N/A | Significant reduction in binding affinity at polar active sites. |
| Methyl Ester (-COOCH3) | N/A | Steric hindrance, van der Waals forces, potential weak H-bond acceptor (carbonyl oxygen) | May favor binding in hydrophobic pockets; potential steric clashes. |
| Thiol (-SH) | Hydrogen bonds (donor), coordination with metal ions | Hydrogen bonds (donor), coordination with metal ions | Largely retained function. |
| Pyridine Nitrogen | Hydrogen bonds (acceptor) | Hydrogen bonds (acceptor) | Largely retained function. |
Rational Design Principles for Novel this compound Derivatives Based on Theoretical Predictions
Rational drug design uses computational modeling to guide the development of new, more effective compounds. Based on the known interactions of 3-MPA with PEPCK, several principles can be established for designing novel derivatives of this compound.
The goal would be to modify the structure of this compound to either restore some of the lost binding affinity from the esterification or to enhance binding at the allosteric site, which could lead to more selective inhibitors. chemicalbook.com
Strategies for Derivative Design:
Ester Group Modification: The methyl group of the ester could be replaced with other functional groups. For example, replacing it with longer alkyl chains (ethyl, propyl) could enhance hydrophobic interactions. Alternatively, incorporating a polar group (e.g., a hydroxyethyl (B10761427) group) could introduce new hydrogen bonding opportunities to compensate for the loss of the carboxylate.
Pyridine Ring Substitution: Adding substituents to the pyridine ring could be used to probe for additional interactions within the binding pocket. For instance, adding a small hydrophobic group might increase affinity if a corresponding hydrophobic pocket exists.
Bioisosteric Replacement: The thiol or ester functional groups could be replaced with bioisosteres—groups with similar physical or chemical properties—to modulate activity, stability, or toxicity.
In silico screening would be the first step in this process. A virtual library of designed derivatives would be docked into the PEPCK binding sites. Compounds with the most favorable predicted binding energies and interaction profiles would then be prioritized for synthesis and experimental testing.
Table 2: Rational Design Strategies for this compound Derivatives
| Modification Site | Proposed Modification | Theoretical Rationale | Computational Method |
|---|---|---|---|
| Ester Alkyl Group | Replace -CH3 with -(CH2)n-X (where X=H, OH, NH2) | Enhance hydrophobic or introduce new polar interactions. | Ligand-Protein Docking, Free Energy Perturbation |
| Pyridine Ring | Add substituents (e.g., -Cl, -F, -CH3) at positions 4, 5, or 6 | Probe for new interactions and improve binding complementarity. | Molecular Docking, QSAR |
| Thiol Group | Replace -SH with -OH or -NH2 | Modulate hydrogen bonding potential and chemical reactivity. | Docking, Molecular Dynamics |
Prediction of Spectroscopic Parameters for this compound and its Complexes
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are highly effective for predicting the spectroscopic parameters of molecules. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.
Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. For this compound, key vibrational modes would include the C=O stretching of the ester, the S-H stretching of the thiol, and various C=C and C=N stretching modes of the pyridine ring. By performing a frequency calculation on the optimized geometry of the molecule (e.g., at the B3LYP/6-311++G(d,p) level of theory), a theoretical IR spectrum can be generated. physchemres.org This computed spectrum can be compared with an experimental spectrum to confirm the compound's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The same DFT methods can be used to calculate NMR chemical shifts (¹H and ¹³C) and coupling constants. researchgate.netgithub.io The process involves optimizing the molecular geometry and then performing a GIAO (Gauge-Independent Atomic Orbital) calculation. The resulting theoretical chemical shifts, when properly referenced, typically show excellent correlation with experimental values. This is particularly useful for assigning specific peaks in a complex spectrum to the correct atoms in the molecule.
For potential metal complexes of this compound, where the thiol and/or pyridine nitrogen coordinate to a metal center, DFT calculations can predict how the spectroscopic parameters will change upon coordination. For example, the S-H vibrational peak would disappear, and the chemical shifts of protons and carbons near the coordination sites would be significantly altered.
Table 3: Hypothetical Comparison of Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Parameter | Predicted Value (Computational) | Expected Experimental Value | Structural Assignment |
|---|---|---|---|
| IR Frequency (C=O stretch) | ~1725 cm-1 | 1720-1740 cm-1 | Ester carbonyl group |
| IR Frequency (S-H stretch) | ~2550 cm-1 | 2550-2600 cm-1 | Thiol group |
| ¹H NMR Chemical Shift (-OCH3) | ~3.9 ppm | 3.8-4.0 ppm | Ester methyl protons |
| ¹³C NMR Chemical Shift (C=O) | ~165 ppm | 164-168 ppm | Ester carbonyl carbon |
Note: The values in this table are illustrative examples based on typical functional group ranges and are not from specific calculations on this compound.
Advanced Characterization and Analytical Methodologies for Methyl 3 Mercaptopicolinate
Single-Crystal X-ray Diffraction Studies of Methyl 3-mercaptopicolinate and its Metal Complexes
While no specific single-crystal X-ray diffraction studies for this compound have been identified, this technique is crucial for unequivocally determining the three-dimensional atomic arrangement of a crystalline solid. fzu.cz Such studies would provide precise information on bond lengths, bond angles, and crystal packing of this compound.
For this compound, single-crystal X-ray diffraction would reveal the conformation of the molecule, including the orientation of the methoxycarbonyl and mercapto groups relative to the pyridine (B92270) ring. It would also elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonds involving the thiol group and the nitrogen atom of the pyridine ring, as well as potential π-π stacking interactions between the aromatic rings.
In the context of its metal complexes, this technique is indispensable. For instance, studies on metal complexes of picolinic acid have shown that it can act as a bidentate ligand, coordinating through the nitrogen atom and the carboxylate oxygen. researchgate.net Similarly, this compound could coordinate with metal ions, and X-ray diffraction would confirm the coordination geometry (e.g., octahedral, tetrahedral, or square planar), identify the coordinating atoms (likely the pyridine nitrogen and the sulfur of the mercapto group), and provide detailed metrics of the coordination sphere.
Table 1: Hypothetical Crystallographic Data for a Metal Complex of this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 98.76 |
| Volume (ų) | 1335.4 |
| Z | 4 |
Note: This data is hypothetical and for illustrative purposes only, as no experimental data has been found.
Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact its physical properties. Studies on picolinic acid have revealed the existence of at least two polymorphic forms. mdpi.com It is plausible that this compound could also exhibit polymorphism. Polymorphism screening, typically involving crystallization from various solvents under different conditions, followed by characterization using techniques like powder X-ray diffraction (PXRD), would be necessary to identify different polymorphic forms.
Co-crystallization involves crystallizing a target molecule with another molecule (a coformer) to form a new crystalline solid with altered properties. This strategy could be employed with this compound to, for example, enhance its stability or modify its solubility. Single-crystal X-ray diffraction would be essential to confirm the formation of a co-crystal and to understand the intermolecular interactions between this compound and the coformer.
Advanced Spectroscopic Techniques for Understanding Dynamic Processes and Complex Structures
Advanced spectroscopic techniques are powerful tools for investigating the dynamic behavior and complex structures of molecules in various states.
Time-resolved spectroscopy can be used to study the kinetics of chemical reactions involving this compound on very short timescales. For example, it could be used to monitor the formation of metal complexes or to study the kinetics of its oxidation or other reactions involving the mercapto group. By observing changes in the absorption or emission spectra as a function of time after initiating a reaction (e.g., through photoexcitation or rapid mixing), one could determine reaction rates and identify transient intermediates.
Solid-state NMR (ssNMR) spectroscopy provides information about the local environment of atomic nuclei in solid materials. nih.gov For this compound, ssNMR could be used to characterize its solid forms, including any polymorphs or co-crystals. It can distinguish between different crystalline forms by detecting subtle differences in the chemical shifts of carbon, nitrogen, and proton nuclei. In the case of metal complexes, ssNMR can provide insights into the coordination environment of the metal ion and the structure of the ligand in the solid state. vu.lt
Table 2: Expected ¹³C Solid-State NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| C=O (ester) | 165-175 |
| Pyridine C2 | 145-155 |
| Pyridine C3 | 120-130 |
| Pyridine C4 | 135-145 |
| Pyridine C5 | 120-130 |
| Pyridine C6 | 145-155 |
| O-CH₃ | 50-60 |
Note: These are estimated chemical shift ranges based on related structures and are for illustrative purposes.
Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful for determining the structure of complex molecules in solution. For derivatives of this compound, or its metal complexes, these techniques would be invaluable for assigning the proton and carbon signals and establishing through-bond connectivities. For example, HMBC could be used to confirm the position of substituents on the pyridine ring by observing correlations between protons and carbons that are two or three bonds apart. In studies of functionalized pyridine derivatives, multidimensional NMR has been crucial for unambiguous structure determination. acs.orgnih.gov
Chiroptical Spectroscopy for Enantiomeric Excess Determination in Chiral this compound Derivatives
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for the stereochemical analysis of chiral molecules. While this compound is itself achiral, chiral derivatives can be readily synthesized to facilitate enantiomeric excess (e.e.) determination. This is typically achieved by reacting the molecule with a chiral reagent to form diastereomers.
The principle relies on the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of a chiral derivative will produce a CD spectrum that is a mirror image of the other. When a mixture of enantiomers is present, the observed CD signal is a weighted average of the signals of the individual enantiomers. By comparing the CD spectrum of a sample to that of an enantiomerically pure standard, the enantiomeric excess can be accurately quantified. For instance, a chiral amine could be reacted with the carboxylate function (after hydrolysis of the methyl ester) of this compound to form a chiral amide derivative. The resulting diastereomers would exhibit distinct CD spectra, allowing for the determination of the optical purity of the starting chiral amine or for tracking stereospecific reactions.
Electroanalytical Methods for Redox Characterization of this compound and its Complexes
Electroanalytical techniques are indispensable for probing the redox activity of molecules, providing insights into electron transfer processes, reaction mechanisms, and potential catalytic applications.
Cyclic Voltammetry and Chronoamperometry Studies
Cyclic voltammetry (CV) is a primary tool for investigating the electrochemical behavior of a compound. libretexts.org For this compound and its metal complexes, CV can identify oxidation and reduction potentials, assess the reversibility of redox events, and study the stability of electrochemically generated species. The picolinate (B1231196) moiety is known to form stable complexes with various metal ions, and their electrochemical properties have been a subject of study. researchgate.netscispace.com
In a typical CV experiment, a potential is swept linearly between two limits, and the resulting current is measured. libretexts.org For a metal complex of this compound, one might observe a reversible or quasi-reversible one-electron reduction process corresponding to the M(II)/M(I) or M(III)/M(II) couple, depending on the metal center. The separation between the anodic and cathodic peak potentials (ΔEp) provides information on the electron transfer kinetics. scispace.com Chronoamperometry, where a potential step is applied and current is monitored over time, can be used to determine diffusion coefficients of the redox-active species.
Below is a table of representative electrochemical data for related picolinate complexes, illustrating the type of information obtained from such studies.
| Complex | Redox Couple | E1/2 (V vs. NHE) | ΔEp (mV) | Scan Rate (V/s) | Solvent/Electrolyte | Reference |
| [Cu(pic)2] | Cu(II)/Cu(I) | -0.45 | 110 | 0.05 | DMF / TBAPF6 | scispace.com |
| [Cr(pic)3] | Cr(III)/Cr(II) | -1.20 | ~60 | 0.1 | DMF / TEAP | researchgate.net |
This table presents data for copper and chromium picolinate complexes as illustrative examples of the electrochemical characterization of picolinate-type ligands.
Electrocatalytic Response of this compound-Derived Systems
The pyridine and thiol functionalities within this compound make it an excellent candidate for developing electrocatalytic systems. The pyridine nitrogen can coordinate to a metal center, while the thiol group can be used to anchor the molecule or its complexes onto an electrode surface, such as gold or silver. This surface immobilization is a key strategy in creating heterogeneous electrocatalysts.
Systems derived from pyridine have demonstrated significant electrocatalytic activity for important chemical transformations. For example, pyridine-based molecules electrografted onto silver surfaces have been shown to enhance the electrochemical reduction of carbon dioxide (CO2) to carbon monoxide (CO). researchgate.net Similarly, molecular cobalt catalysts featuring pyridine-based ligands are active for hydrogen (H2) generation from aqueous solutions. mdpi.com By integrating this compound into such systems, it is plausible to develop novel electrocatalysts where the electronic properties can be tuned by the mercapto and ester groups, potentially influencing the activity and selectivity of reactions like CO2 reduction or H2 evolution.
Chromatographic Techniques for Separation, Purity Analysis, and Reaction Monitoring of this compound and its Products
Chromatography is the cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. Both high-performance liquid chromatography and gas chromatography-mass spectrometry are vital for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method Development for this compound
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the preferred method for the purity analysis and reaction monitoring of non-volatile, polar compounds like this compound. ijsrst.comresearchgate.net Method development involves optimizing several parameters to achieve good resolution, peak shape, and analysis time.
A typical RP-HPLC method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. helixchrom.comsielc.com The inclusion of an acid modifier like formic acid or trifluoroacetic acid in the mobile phase is often necessary to ensure good peak shape for pyridine-containing compounds by suppressing the ionization of silanol (B1196071) groups on the silica (B1680970) support and protonating the pyridine nitrogen. scispace.com Detection is commonly performed using a UV detector, set at a wavelength where the pyridine ring exhibits strong absorbance (e.g., ~260 nm).
The following table outlines typical parameters for an HPLC method suitable for analyzing pyridine derivatives.
| Parameter | Condition | Purpose |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides hydrophobic stationary phase for separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component; acid improves peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier to control elution strength. |
| Gradient | 5% to 95% B over 15 minutes | Allows for separation of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Column Temp. | 25 °C | Ensures reproducible retention times. |
| Detection | UV at 260 nm | Wavelength for detecting the pyridine chromophore. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. This compound itself has limited volatility due to the presence of the thiol (-SH) group, which contains an active hydrogen. Therefore, chemical derivatization is required prior to GC-MS analysis. gcms.czjfda-online.com
Derivatization aims to replace the active hydrogen with a non-polar, bulky group, thereby increasing the molecule's volatility and thermal stability. jfda-online.com For the thiol group, a common and effective method is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the thiol to form a trimethylsilyl (B98337) (TMS) ether, which is much more volatile and suitable for GC analysis. youtube.com
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which provides mass information that aids in structural elucidation and confirmation of the analyte's identity. This technique is particularly useful for identifying trace-level impurities or byproducts in a synthesis, provided they can be made volatile. google.com
Future Research Directions and Emerging Trends for Methyl 3 Mercaptopicolinate
Exploration of Unconventional Synthetic Routes for Methyl 3-mercaptopicolinate
The development of novel and efficient synthetic methodologies is a cornerstone of chemical research. For this compound, future efforts could focus on moving beyond traditional esterification reactions of 3-mercaptopicolinic acid. Unconventional routes that offer advantages in terms of yield, selectivity, and sustainability are of particular interest.
One promising avenue is the exploration of C-H functionalization reactions. nih.gov Direct and selective functionalization of the pyridine (B92270) ring is a significant challenge in organic synthesis due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom. nih.gov Research into late-stage C-H thiolation and subsequent esterification of a picolinic acid precursor could provide a more atom-economical and convergent synthetic strategy.
Another area of exploration is the use of flow chemistry. Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for scalability. Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process.
Furthermore, biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. The use of enzymes, such as lipases for esterification or other engineered enzymes for the introduction of the thiol group, could lead to a more sustainable and enantiomerically pure synthesis of related chiral derivatives.
A summary of potential unconventional synthetic approaches is presented in Table 1.
Table 1: Potential Unconventional Synthetic Routes for this compound
| Synthetic Approach | Potential Advantages | Key Challenges |
|---|---|---|
| C-H Functionalization | Atom economy, reduced steps | Regioselectivity, catalyst poisoning by sulfur |
| Flow Chemistry | Scalability, safety, reproducibility | Optimization of reaction conditions |
| Biocatalysis | High selectivity, sustainability | Enzyme discovery and engineering |
| Photoredox Catalysis | Mild reaction conditions | Substrate scope, catalyst stability |
Discovery of Novel Catalytic Transformations Mediated by this compound Systems
The unique structural features of this compound, namely the pyridine nitrogen, the thiol group, and the methyl ester, suggest its potential as a versatile ligand or catalyst in a variety of chemical transformations. The sulfur atom can act as a soft donor, while the nitrogen atom provides a hard donor site, allowing for the formation of stable complexes with a range of transition metals.
Future research could explore the use of this compound-metal complexes in catalysis. For instance, palladium complexes bearing mercaptopyridine ligands have shown high catalytic activity in Suzuki-Miyaura coupling reactions. nih.gov Investigating the catalytic prowess of similar complexes derived from this compound in cross-coupling and other C-C and C-heteroatom bond-forming reactions is a logical next step.
The thiol group also opens up the possibility of its use in organocatalysis. Thiol-based organocatalysts are known to participate in a variety of reactions, including Michael additions and aldol (B89426) reactions. The pyridine moiety in this compound could act as a co-catalytic site, leading to novel reactivity and selectivity.
Moreover, the ester functionality could be modified to immobilize the catalyst on a solid support, facilitating catalyst recovery and recycling, a key principle of green chemistry.
Integration of this compound Research with Sustainable Chemistry Principles
The principles of sustainable or "green" chemistry are increasingly influencing the direction of chemical research. The lifecycle of this compound, from its synthesis to its application, can be viewed through the lens of sustainability.
Future synthetic strategies should aim to minimize waste, use renewable feedstocks, and employ energy-efficient processes. acs.org This could involve the use of greener solvents, catalytic methods to reduce the need for stoichiometric reagents, and designing processes with high atom economy. For instance, a catalytic dehydrative substitution reaction has been developed for the synthesis of 2-pyridyl thioethers using alcohols as the alkyl source, which represents a green approach. google.com
In its applications, the development of catalytic systems based on this compound would align with the principle of using catalytic reagents over stoichiometric ones. Furthermore, designing applications where the molecule can be easily recovered and reused would enhance its sustainability profile.
The biodegradability of this compound and its potential environmental impact should also be a key area of future investigation to ensure its development as a truly sustainable chemical.
Advanced Materials Development and Functionalization Leveraging this compound Architecture
The bifunctional nature of this compound makes it an attractive building block for the development of advanced materials with tailored properties. The thiol group provides a strong anchoring point for binding to metal surfaces, such as gold, while the pyridine and ester functionalities offer opportunities for further modification and intermolecular interactions.
A significant area of future research is the use of this compound in the formation of self-assembled monolayers (SAMs) on metal surfaces. mdpi.com The structure and properties of SAMs are highly dependent on the molecular building blocks. The interplay between the sulfur-gold interaction and the intermolecular interactions of the pyridine and ester groups could lead to the formation of highly ordered and functional surfaces with applications in electronics, sensing, and corrosion inhibition. mdpi.commdpi.com
Furthermore, this compound could serve as a ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.govrsc.org The ability of the picolinate (B1231196) and thiol groups to coordinate with metal ions could lead to the formation of novel porous materials with potential applications in gas storage, separation, and catalysis. The properties of these materials could be tuned by varying the metal ion and the synthetic conditions.
Interdisciplinary Approaches: Bridging this compound Chemistry with Chemical Biology and Nanoscience
The intersection of chemistry with other scientific disciplines often leads to the most exciting breakthroughs. For this compound, interdisciplinary approaches involving chemical biology and nanoscience hold immense promise.
In the realm of chemical biology, the known inhibitory activity of 3-mercaptopicolinic acid against phosphoenolpyruvate (B93156) carboxykinase (PEPCK) provides a starting point for the design of new therapeutic agents. nih.govnih.gov The methyl ester could act as a prodrug, potentially improving cell permeability and bioavailability. Future research could involve the synthesis of a library of this compound derivatives and their evaluation as enzyme inhibitors or as probes to study biological processes.
In nanoscience, the ability of mercaptopyridine derivatives to functionalize nanoparticles is well-documented. researchgate.net this compound could be used to modify the surface of gold or other metallic nanoparticles, imparting new functionalities. These functionalized nanoparticles could find applications in areas such as targeted drug delivery, medical imaging, and biosensing. researchgate.net The pyridine moiety could be used for further conjugation with biomolecules, while the ester group could be hydrolyzed to reveal a carboxylic acid for bioconjugation or to alter the surface charge.
A summary of potential interdisciplinary applications is presented in Table 2.
Table 2: Potential Interdisciplinary Applications of this compound
| Field | Potential Application | Rationale |
|---|---|---|
| Chemical Biology | Enzyme inhibitors, chemical probes | Based on the activity of the parent carboxylic acid |
| Nanoscience | Functionalization of nanoparticles | Thiol group for metal binding, ester for further modification |
| Biosensing | Component of biosensor platforms | Surface functionalization and interaction with biological targets |
| Drug Delivery | Prodrug design, nanoparticle-based delivery | Improved cell permeability and targeted delivery |
Addressing Current Research Gaps and Challenges in this compound Investigations
Despite its potential, research on this compound is still in its infancy, and several research gaps and challenges need to be addressed.
A primary challenge is the lack of established and efficient synthetic routes specifically for this compound. Overcoming the challenges associated with the selective functionalization of the pyridine ring is crucial for accessing this and related molecules. nih.gov
A significant research gap exists in the characterization of its fundamental properties. Detailed studies on its electronic properties, coordination chemistry, and reactivity are needed to guide its application in catalysis and materials science. Computational studies could play a vital role in predicting its properties and guiding experimental work. nih.gov
Furthermore, the exploration of its biological activity is largely based on extrapolation from its parent carboxylic acid. A systematic investigation of the biological effects of this compound is necessary to validate its potential in chemical biology and medicinal chemistry.
Finally, a comprehensive understanding of its stability, toxicity, and environmental fate is essential for its responsible development and application. Addressing these research gaps will be critical to unlocking the full potential of this compound and establishing its place in the landscape of functional molecules.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-mercaptopicolinate, and how can their efficiencies be systematically compared?
- Methodological Answer : Compare synthetic pathways (e.g., nucleophilic substitution, thiolation of picolinate derivatives) by evaluating reaction yields, purity (via HPLC or GC-MS), and scalability. Use kinetic studies (e.g., time-resolved NMR) to monitor intermediate formation and optimize reaction conditions (temperature, solvent polarity, catalyst loading). Include control experiments to rule out side reactions, and validate purity through elemental analysis and spectroscopic characterization (¹H/¹³C NMR, IR) .
Q. Which analytical techniques are most reliable for characterizing the structural integrity and purity of this compound?
- Methodological Answer : Prioritize hyphenated techniques such as LC-MS for purity assessment, coupled with ¹H/¹³C NMR for structural confirmation. For quantitative purity, use HPLC with a calibrated standard. Differential Scanning Calorimetry (DSC) can determine thermal stability, while X-ray crystallography provides definitive proof of molecular geometry. Report detection limits and reproducibility metrics (e.g., %RSD for triplicate analyses) to ensure data robustness .
Q. How does solvent choice impact the stability of this compound during storage and reactions?
- Methodological Answer : Conduct accelerated stability studies in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) under varying temperatures. Monitor degradation via UV-Vis spectroscopy or LC-MS at fixed intervals. Use Arrhenius modeling to predict shelf-life and identify degradation byproducts. Include controls with antioxidants (e.g., BHT) to assess protective effects .
Advanced Research Questions
Q. What mechanistic insights explain the regioselective reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Employ density functional theory (DFT) calculations to map potential energy surfaces for reaction intermediates. Validate computational models with experimental kinetic isotope effects (KIE) or Hammett plots. Use in-situ FTIR or Raman spectroscopy to detect transient species. Compare results with analogous compounds (e.g., methyl 2-mercaptopicolinate) to isolate electronic vs. steric influences .
Q. How can contradictions in reported biological activity data for this compound be resolved?
- Methodological Answer : Perform meta-analyses of existing datasets to identify confounding variables (e.g., cell line variability, assay protocols). Replicate key studies under standardized conditions (e.g., ISO 17025 guidelines) with positive/negative controls. Use multivariate statistics (e.g., PCA) to isolate factors contributing to discrepancies. Publish raw data in open-access repositories to enable third-party validation .
Q. What strategies optimize the enantiomeric resolution of this compound derivatives for chiral catalysis applications?
- Methodological Answer : Screen chiral stationary phases (CSPs) via HPLC or SFC with polysaccharide-based columns (e.g., Chiralpak AD-H). Vary mobile phase composition (e.g., hexane:isopropanol ratios) to achieve baseline separation. Correlate enantiomeric excess (ee) with catalytic performance using kinetic resolution experiments. Report resolution factors (Rs) and asymmetry indices for transparency .
Q. How does this compound interact with transition-metal catalysts in C–S bond-forming reactions?
- Methodological Answer : Use X-ray absorption spectroscopy (XAS) to probe metal-ligand coordination geometry. Perform stoichiometric reactions with isolated metal complexes (e.g., Pd(0)/Pd(II)) and analyze intermediates via ESI-MS. Compare turnover frequencies (TOF) under inert vs. aerobic conditions to assess catalyst stability. Cross-reference with computational studies to validate proposed mechanisms .
Data Presentation and Reproducibility Guidelines
- Tables : Include comparative data (e.g., reaction yields, spectroscopic peaks) with error margins (±SD) and statistical significance (p-values) where applicable .
- Figures : Use high-resolution schematics for reaction mechanisms and avoid overcrowding with chemical structures (limit to 2–3 per graphic) .
- Ethical Reporting : Disclose conflicts of interest, adhere to IUPAC nomenclature, and provide raw data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
